GSK-269984A
Descripción
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
sodium;6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14Cl2FNO3.Na/c21-14-6-7-19(27-11-12-4-5-15(22)10-17(12)23)13(8-14)9-16-2-1-3-18(24-16)20(25)26;/h1-8,10H,9,11H2,(H,25,26);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPHIKMBWGQPQO-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl2FNNaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892664-04-9 | |
| Record name | GSK-269984A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892664049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GSK-269984A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I39648636R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of GSK-269984A
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), a G-protein coupled receptor implicated in inflammatory pain pathways.[1][2] This document provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with the EP1 signaling cascade, summarizing key quantitative data from preclinical and clinical studies, and outlining the methodologies of pivotal experiments.
Core Mechanism of Action: EP1 Receptor Antagonism
The primary mechanism of action of this compound is the competitive antagonism of the EP1 receptor.[3] Prostaglandin E2 (PGE2) is a key inflammatory mediator that exerts its effects through four receptor subtypes (EP1-4).[2] The EP1 receptor, upon binding PGE2, couples to the Gq alpha subunit of its associated G-protein.[4] This activation of Gq initiates a downstream signaling cascade involving the stimulation of phospholipase C (PLC), which in turn leads to an increase in intracellular calcium levels.[4][5] This calcium mobilization in nociceptive neurons is a critical step in the transmission of pain signals.
This compound, by competitively binding to the EP1 receptor, prevents the binding of PGE2 and thereby blocks the activation of this signaling pathway. This blockade of intracellular calcium mobilization in response to PGE2 is the molecular basis for its analgesic effects in models of inflammatory pain.
Signaling Pathway of EP1 Receptor and Inhibition by this compound
Caption: EP1 receptor signaling cascade and competitive inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo data for this compound.
In Vitro Potency and Activity
| Parameter | Value | Species | Assay System | Reference |
| pIC50 | 7.9 | Human | [³H]-PGE2 binding assay in CHO cells overexpressing the EP1 receptor | [1][3] |
| pA2 | 8.1 ± 0.3 | Human | Schild analysis | [1][3] |
| Schild Slope | 1.0 | Human | Schild analysis | [1][3] |
In Vivo Efficacy in a Model of Inflammatory Pain
| Parameter | Value | Species | Model | Reference |
| ED50 | 2.6 mg/kg (oral) | Rat | Complete Freund's Adjuvant (CFA) induced inflammatory pain | [3][6] |
Human Pharmacokinetics (100 µg Microdose)
| Parameter | Intravenous Administration | Oral Administration | Reference |
| Clearance (CL) | 9.8 L/h | - | [7] |
| Volume of Distribution (Vss) | 62.8 L | - | [7] |
| Terminal Elimination Half-life (t½) | 8.2 h | 9.9 h | [2][7] |
| Cmax | 3.2 ng/mL | 1.8 ng/mL | [7] |
| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [7] |
| Absolute Oral Bioavailability | - | 95% | [7] |
Experimental Protocols
Detailed methodologies for the key experiments are described below.
In Vitro [³H]-PGE2 Binding Assay
This assay was performed to determine the binding affinity of this compound for the human EP1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor.
-
Radioligand: [³H]-Prostaglandin E2 ([³H]-PGE2).
-
Procedure:
-
Membranes from the CHO cells expressing the human EP1 receptor were prepared.
-
A fixed concentration of [³H]-PGE2 was incubated with the cell membranes in the presence of increasing concentrations of this compound.
-
Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE2.
-
After incubation to allow binding to reach equilibrium, the membranes were harvested by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters was quantified by liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC50) was determined. This was then converted to a pIC50 value (-log(IC50)).
Schild Analysis
To determine the nature of the antagonism (i.e., competitive), a Schild analysis was performed.
-
Assay Principle: This functional assay measures the ability of an antagonist to inhibit the response produced by an agonist. For a competitive antagonist, the dose-response curve of the agonist is shifted to the right in a parallel manner, without a change in the maximum response.
-
Procedure:
-
CHO cells overexpressing the human EP1 receptor were used. The functional response measured was likely the mobilization of intracellular calcium in response to PGE2.
-
Concentration-response curves for PGE2 were generated in the absence and presence of several fixed concentrations of this compound.
-
The concentration ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) was calculated for each concentration of this compound.
-
-
Data Analysis: A Schild plot was constructed by plotting the logarithm of (concentration ratio - 1) against the logarithm of the molar concentration of this compound. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold shift in the agonist dose-response curve, was determined from the x-intercept of the regression line. A slope of 1.0 is indicative of competitive antagonism.
Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This in vivo model was used to assess the analgesic efficacy of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation:
-
A subcutaneous injection of Complete Freund's Adjuvant (CFA) is administered into the plantar surface of one hind paw. CFA is an emulsion of mineral oil, water, and heat-killed mycobacteria that induces a localized, persistent inflammatory response.
-
This results in edema, erythema, and hypersensitivity to thermal and mechanical stimuli in the injected paw.
-
-
Drug Administration and Assessment:
-
23 hours after the CFA injection, this compound was administered orally at doses of 1, 3, and 10 mg/kg.
-
Analgesia was assessed 1 hour after drug administration. The specific method of assessing hypersensitivity (e.g., Hargreaves test for thermal hyperalgesia or von Frey filaments for mechanical allodynia) was likely used, although not explicitly detailed in the initial source.
-
-
Data Analysis: The dose of this compound required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was calculated.
Experimental Workflow for the In Vivo CFA Model
References
- 1. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 6. researchgate.net [researchgate.net]
- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
GSK-269984A: An In-depth Technical Profile of a Selective EP1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective competitive antagonist of the human prostaglandin (B15479496) E2 receptor 1 (EP1).[1][2] Developed as a potential treatment for inflammatory pain, this compound has been the subject of medicinal chemistry programs aimed at optimizing its pharmacological and pharmacokinetic properties.[3][4] This technical guide provides a detailed overview of the EP1 receptor selectivity profile of this compound, the experimental protocols used for its characterization, and the associated signaling pathways.
Core Data Presentation
The quantitative pharmacological data for this compound at the human EP1 receptor is summarized in Table 1. This data highlights its high affinity and competitive antagonism at this receptor subtype.
Table 1: Quantitative Pharmacological Data for this compound at the Human EP1 Receptor
| Parameter | Value | Description | Source |
| pIC50 | 7.9 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of a radioligand ([3H]-PGE2) to the EP1 receptor. | [1][2] |
| pA2 | 8.1 ± 0.3 | The negative logarithm of the molar concentration of an antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A measure of competitive antagonist potency. | [1][2] |
| Schild Slope | 1.0 | A slope of unity in a Schild analysis is indicative of competitive antagonism. | [1][2] |
This compound has been reported to exhibit a high degree of selectivity for the EP1 receptor over other prostanoid receptors, with a selectivity margin of 100- to 10,000-fold. However, it displays poor selectivity over the thromboxane (B8750289) A2 (TP) receptor.[5] Specific quantitative data for the binding affinity or functional antagonism of this compound at other prostanoid receptors are not publicly available. Table 2 illustrates the expected selectivity profile based on the available information.
Table 2: Qualitative Selectivity Profile of this compound
| Receptor Subtype | Selectivity vs. EP1 |
| EP2 | High |
| EP3 | High |
| EP4 | High |
| DP | High |
| FP | High |
| IP | High |
| TP | Poor |
Experimental Protocols
The characterization of this compound's interaction with the EP1 receptor involves standard pharmacological assays, including radioligand binding studies and functional antagonism assays.
[3H]-PGE2 Radioligand Binding Assay
This assay is employed to determine the binding affinity of this compound for the EP1 receptor.
1. Materials:
- Cell membranes prepared from Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor.
- [3H]-Prostaglandin E2 ([3H]-PGE2) as the radioligand.
- Unlabeled PGE2 for determining non-specific binding.
- This compound at various concentrations.
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
- Glass fiber filters.
- Scintillation cocktail and a scintillation counter.
2. Procedure:
- Incubate the cell membranes with a fixed concentration of [3H]-PGE2 and varying concentrations of this compound in the assay buffer.
- To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled PGE2.
- The incubation is carried out at room temperature for a sufficient period to reach equilibrium.
- The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
- The filters are washed with ice-cold assay buffer to remove unbound radioligand.
- The radioactivity retained on the filters is quantified using a scintillation counter.
3. Data Analysis:
- The specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data is analyzed using non-linear regression to determine the IC50 value of this compound, which is the concentration that inhibits 50% of the specific binding of [3H]-PGE2. The pIC50 is the negative logarithm of the IC50.
Functional Antagonism Assay (Schild Analysis)
This assay determines the potency and nature of the antagonism of this compound at the EP1 receptor.
1. Materials:
- A cell line expressing the human EP1 receptor and a functional readout coupled to receptor activation (e.g., measurement of intracellular calcium).
- PGE2 as the agonist.
- This compound at various concentrations.
- A suitable assay buffer.
- A plate reader capable of measuring the functional response (e.g., a fluorometric imaging plate reader for calcium assays).
2. Procedure:
- Cells are pre-incubated with various concentrations of this compound or vehicle.
- A cumulative concentration-response curve to the agonist (PGE2) is then generated in the absence and presence of the different concentrations of this compound.
- The functional response (e.g., increase in intracellular calcium) is measured at each agonist concentration.
3. Data Analysis:
- The concentration-response curves for the agonist are plotted in the absence and presence of the antagonist.
- The EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined for each curve.
- The dose ratio (DR) is calculated for each antagonist concentration by dividing the EC50 of the agonist in the presence of the antagonist by the EC50 of the agonist in the absence of the antagonist.
- A Schild plot is constructed by plotting log(DR-1) against the logarithm of the molar concentration of the antagonist.
- A linear regression is fitted to the data. The x-intercept of this line provides the pA2 value, and the slope of the line indicates the nature of the antagonism (a slope of 1 is indicative of competitive antagonism).
Visualizations
EP1 Receptor Signaling Pathway
The EP1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq alpha subunit. Activation of this pathway leads to an increase in intracellular calcium levels.
Caption: EP1 Receptor Signaling Pathway
Experimental Workflow for Determining Antagonist Selectivity Profile
The following diagram illustrates a typical workflow for assessing the selectivity of a compound like this compound against a panel of receptors.
Caption: Experimental Workflow for Antagonist Selectivity Profiling
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of GSK-269984A: A Technical Guide for Researchers
GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), investigated for its therapeutic potential primarily in the treatment of inflammatory pain. Developed by GlaxoSmithKline, this compound was designed to overcome developmental challenges encountered with previous EP1 antagonists. Preclinical studies demonstrated its efficacy in animal models of inflammatory pain. However, inconsistencies in pharmacokinetic profiles across species led to a human microdose study to ascertain its clinical viability. This guide provides a comprehensive overview of the core data, experimental protocols, and signaling pathways associated with this compound.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro potency, in vivo efficacy, and human pharmacokinetics of this compound.
In Vitro Potency of this compound
| Parameter | Value | Species | Assay System | Reference |
| pIC50 | 7.9 | Human | [³H]-PGE₂ binding assay in CHO cells overexpressing the EP1 receptor | [1][2] |
| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [1][2] |
In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain
| Model | Endpoint | Route of Administration | ED50 | Reference |
| Complete Freund's Adjuvant (CFA)-induced hypersensitivity | Reversal of hypersensitivity | Oral (p.o.) | 2.6 mg/kg | [2] |
Human Pharmacokinetic Parameters of this compound (100 µg Microdose)
| Parameter | Intravenous (IV) Administration (Geometric Mean) | Oral (PO) Administration (Geometric Mean) | Reference |
| Clearance (CL) | 9.8 L/h | - | [3][4] |
| Steady-State Volume of Distribution (Vss) | 62.8 L | - | [3][4] |
| Terminal Elimination Half-Life (t½) | 8.2 h | - | [3][4] |
| Maximum Concentration (Cmax) | 3.2 ng/mL | 1.8 ng/mL | [3][4] |
| Area Under the Curve (AUC₀-∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [3][4] |
| Absolute Oral Bioavailability | - | 95% | [3][4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using the DOT language.
Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway
Prostaglandin E2 (PGE2) mediates a wide range of physiological and pathological effects through four G protein-coupled receptor subtypes (EP1, EP2, EP3, and EP4). The EP1 receptor is unique in its coupling to Gq proteins, which leads to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5] This signaling cascade is implicated in processes such as pain perception and inflammation.[5][6] this compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling initiated by PGE2.
Experimental Workflow for In Vivo Efficacy Testing
The in vivo efficacy of this compound was evaluated using a Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats. This model is widely used to assess the analgesic potential of novel compounds.[7][8]
Human Microdose Study Workflow
To clarify the human pharmacokinetics of this compound, an exploratory investigational new drug (eIND) study involving a microdose was conducted. This approach allows for the early assessment of a drug's pharmacokinetic profile in humans with minimal risk.[9]
Experimental Protocols
In Vitro Assays
[³H]-PGE₂ Radioligand Binding Assay: The affinity of this compound for the human EP1 receptor was determined using a radioligand binding assay. Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor were incubated with a fixed concentration of [³H]-PGE₂ and varying concentrations of this compound. Non-specific binding was determined in the presence of a saturating concentration of unlabeled PGE₂. Following incubation, cell membranes were harvested, and the bound radioactivity was quantified by scintillation counting. The concentration of this compound that inhibited 50% of the specific binding of [³H]-PGE₂ (IC50) was determined, and the pIC50 was calculated.[1][2]
Schild Analysis: To determine the nature of the antagonism, a functional assay was performed. CHO cells overexpressing the human EP1 receptor were stimulated with increasing concentrations of PGE₂ in the absence or presence of fixed concentrations of this compound. The cellular response, typically an increase in intracellular calcium, was measured. The concentration-response curves for PGE₂ were plotted, and the rightward shift caused by this compound was analyzed using the Schild equation to determine the pA2 value and the slope of the Schild plot. A slope of 1 is indicative of competitive antagonism.[1][2]
In Vivo Efficacy Model
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain in Rats: A model of chronic inflammatory pain was induced by a single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of rats. This induces a localized and persistent inflammation characterized by edema, hyperalgesia, and allodynia. Twenty-three hours after the CFA injection, rats were orally administered with either vehicle or this compound at doses of 1, 3, and 10 mg/kg. One hour after drug administration, the analgesic effect was assessed by measuring the reversal of hypersensitivity. This is typically done by measuring the paw withdrawal threshold to a mechanical stimulus (e.g., using von Frey filaments) or the paw withdrawal latency to a thermal stimulus (e.g., using a plantar test apparatus). The dose required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was then calculated.[2]
Human Pharmacokinetic Study
Human Microdose Study: A single-center, open-label, parallel-group study was conducted in healthy male volunteers. Ten subjects were divided into two groups of five. One group received a single 100 µg intravenous (IV) microdose of this compound, and the other group received a single 100 µg oral (PO) microdose. Blood samples were collected at predefined time points for up to 24 hours after dosing. Plasma concentrations of this compound were determined using a validated high-pressure liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters, including clearance (CL), steady-state volume of distribution (Vss), terminal elimination half-life (t½), maximum concentration (Cmax), and area under the concentration-time curve (AUC), were calculated using non-compartmental analysis. The absolute oral bioavailability (F) was calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO).[3][4]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pnas.org [pnas.org]
- 6. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. mdbneuro.com [mdbneuro.com]
- 9. In-human microdosing study | TRACER CRO [tracercro.com]
The Role of GSK-269984A in Inflammatory Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). Developed by GlaxoSmithKline, this small molecule has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of inflammatory pain. This technical guide provides an in-depth overview of this compound, including its mechanism of action, key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathway and experimental workflows.
Introduction
Inflammatory pain is a major clinical challenge, and traditional therapies are often associated with significant side effects. Prostaglandin E2 (PGE2) is a key mediator of inflammation and pain, exerting its effects through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The EP1 receptor, in particular, is implicated in nociceptive signaling. This compound was developed as a selective antagonist of the EP1 receptor to specifically target the signaling pathways involved in inflammatory pain, potentially offering a more targeted therapeutic approach with an improved safety profile.[1][2][3]
Mechanism of Action
This compound acts as a competitive antagonist at the EP1 receptor.[4] The EP1 receptor is coupled to the Gq G-protein. Upon binding of its endogenous ligand, PGE2, the EP1 receptor activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream signaling pathways that contribute to neuronal sensitization and the perception of pain. By competitively blocking the binding of PGE2 to the EP1 receptor, this compound inhibits this signaling cascade, thereby reducing the hyperexcitability of nociceptive neurons and alleviating inflammatory pain.
Quantitative Data
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Species | Assay | Reference |
| pIC50 | 7.9 | Human | [3H]-PGE2 binding assay in CHO cells | [4] |
| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells | [4] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain
| Model | Parameter | Value | Route of Administration | Reference |
| Complete Freund's Adjuvant (CFA) | ED50 | 2.6 mg/kg | Oral | [4] |
Table 3: Human Pharmacokinetic Parameters of this compound (100 µg Microdose)
| Parameter | Intravenous (IV) | Oral | Reference |
| Cmax | 3.2 ng/mL | 1.8 ng/mL | [5] |
| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [5] |
| Clearance (CL) | 9.8 L/h | - | [5] |
| Volume of Distribution (Vss) | 62.8 L | - | [5] |
| Terminal Half-life (t1/2) | 8.2 h | 9.9 h | [5][6] |
| Absolute Oral Bioavailability | - | 95% | [5] |
Experimental Protocols
In Vitro EP1 Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human EP1 receptor.
Objective: To determine the inhibitory concentration (IC50) and binding affinity (Ki) of this compound for the human EP1 receptor.
Materials:
-
CHO cells overexpressing the human EP1 receptor
-
[3H]-PGE2 (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the human EP1 receptor in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Rat Model of Inflammatory Pain (Complete Freund's Adjuvant)
This protocol describes the induction and assessment of inflammatory pain in rats using Complete Freund's Adjuvant (CFA) to evaluate the analgesic efficacy of this compound.
Objective: To assess the dose-dependent analgesic effect of orally administered this compound on mechanical allodynia and thermal hyperalgesia in a rat model of inflammatory pain.
Materials:
-
Male Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for oral administration
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Baseline Measurements: Acclimatize rats to the testing environment and measure baseline paw withdrawal thresholds to mechanical stimuli (von Frey filaments) and paw withdrawal latencies to a thermal stimulus (plantar test).
-
Induction of Inflammation: Inject a small volume (e.g., 100 µL) of CFA into the plantar surface of one hind paw of each rat.
-
Drug Administration: At a predetermined time after CFA injection (e.g., 23 hours), orally administer this compound at various doses (e.g., 1, 3, and 10 mg/kg) or vehicle to different groups of rats.
-
Pain Assessment: At a specified time after drug administration (e.g., 1 hour), re-assess the paw withdrawal thresholds and latencies in both the ipsilateral (CFA-injected) and contralateral paws.
-
Data Analysis: Compare the post-drug pain thresholds and latencies to the pre-drug and baseline values. Calculate the percentage reversal of hyperalgesia/allodynia for each dose of this compound and determine the ED50.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Signaling Pathway of PGE2 and Its Regulatory Role in T Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Technical Guide: GSK-269984A and the Role of Rho-Associated Kinase (ROCK) in Neuroscience and Neuroinflammation
To the Esteemed Researcher: This guide addresses the compound GSK-269984A and the broader topic of neuroinflammation, with a focus on the well-established Rho-associated kinase (ROCK) signaling pathway. Initial analysis reveals that this compound is a selective prostaglandin (B15479496) EP1 receptor antagonist, not a ROCK inhibitor. Its development has centered on inflammatory pain. However, to fulfill the core scientific query regarding potent signaling pathways in neuroinflammation, this document provides a detailed overview of the Rho/ROCK pathway, a critical regulator of neuroinflammatory processes and a prominent target for therapeutic development.
Part 1: this compound - An EP1 Receptor Antagonist
This compound is a potent and selective competitive antagonist of the human prostaglandin EP1 receptor, investigated primarily for its potential as a treatment for inflammatory pain.[1] In vitro studies demonstrated its nanomolar activity at the EP1 receptor with high selectivity (100–10,000 fold) over other key prostaglandin targets.[1] The compound's primary role in neuroscience has been explored in the context of pain signaling rather than broader neuroinflammatory or neurodegenerative conditions.
Quantitative Data: Human Pharmacokinetics
A human microdose study was conducted to evaluate the pharmacokinetics (PK) of this compound.[1][2][3] The following tables summarize the key quantitative findings from this study, where a 100 µg microdose was administered to healthy volunteers.[1][2][3]
Table 1: Intravenous (i.v.) Administration of this compound (100 µg)
| Parameter | Geometric Mean Value | Unit |
|---|---|---|
| Clearance (CL) | 9.8 | L/h |
| Volume of Distribution (Vss) | 62.8 | L |
| Terminal Half-life (t½) | 8.2 | h |
| Maximum Concentration (Cmax) | 3.2 | ng/mL |
| Area Under Curve (AUC₀-∞) | 10.2 | ng·h/mL |
Data sourced from references[1][2][3].
Table 2: Oral Administration of this compound (100 µg)
| Parameter | Geometric Mean Value | Unit |
|---|---|---|
| Maximum Concentration (Cmax) | 1.8 | ng/mL |
| Area Under Curve (AUC₀-∞) | 9.8 | ng·h/mL |
| Absolute Oral Bioavailability | ~95% | % |
Data sourced from references[1][2][3].
Experimental Protocol: Human Microdose Pharmacokinetic Study
Objective: To evaluate the pharmacokinetics of this compound in healthy human volunteers following a single oral and intravenous microdose.[1][2]
Methodology:
-
Participants: Two groups of healthy volunteers were enrolled (n=5 per group).[1][2]
-
Dosing: One group received a single 100 µg intravenous (i.v.) infusion of this compound. The second group received a single 100 µg oral dose as a solution.[1][2]
-
Sample Collection: Blood samples were collected at specified time points for up to 24 hours post-dose.[1][2]
-
Sample Processing: Plasma was separated from the blood samples.
-
Bioanalysis: Parent drug concentrations in plasma were measured using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following solid-phase extraction.[1][2]
-
Pharmacokinetic Analysis: PK parameters such as CL, Vss, t½, Cmax, and AUC were calculated from the plasma concentration-time data.
Part 2: The Rho/ROCK Pathway in Neuroscience and Neuroinflammation
While this compound is not a ROCK inhibitor, the Rho/ROCK signaling pathway is a central and extensively studied mechanism in neuroscience and neuroinflammation.[4][5] It plays a critical role in regulating glial cell activation, blood-brain barrier integrity, cytokine production, and axonal growth, making it a key therapeutic target for various neurological disorders.[4][5][6]
Mechanism of Action: The Rho/ROCK Signaling Cascade
The pathway is initiated by the activation of RhoA, a small GTPase, which transitions from an inactive GDP-bound state to an active GTP-bound state in response to various stimuli.[4] Active RhoA then binds to and activates its primary downstream effectors, the Rho-associated coiled-coil-containing protein kinases (ROCK1 and ROCK2).[4] Activated ROCK phosphorylates numerous substrates, leading to a range of cellular responses relevant to neuroinflammation.
Caption: The Rho/ROCK signaling pathway in neuroinflammation.
Role in Neuroinflammation
The Rho/ROCK pathway is a key driver of neuroinflammatory responses, primarily through its effects on microglia and astrocytes.[4][6]
-
Glial Activation: ROCK signaling promotes the transformation of microglia and astrocytes into a reactive, pro-inflammatory phenotype.[4][5]
-
Cytokine Production: It enhances the inflammatory response by promoting the translocation and activation of the transcription factor NF-κB, leading to increased production of pro-inflammatory mediators like TNF-α and IL-6.[4][7]
-
Cell Motility and Phagocytosis: By regulating the actin cytoskeleton, the pathway is integral to microglial migration to sites of injury and their phagocytic activity.[4]
-
Blood-Brain Barrier (BBB) Disruption: ROCK activity can destabilize endothelial cell junctions, increasing BBB permeability and facilitating the infiltration of peripheral immune cells into the central nervous system.[5]
Quantitative Data: Activity of Representative ROCK Inhibitors
While numerous ROCK inhibitors exist, specific quantitative data for this compound as a ROCK inhibitor is not available as this is not its mechanism of action. The table below presents data for other well-characterized ROCK inhibitors to provide context for the potency levels achieved in this class of compounds.
Table 3: Potency of Common Research ROCK Inhibitors
| Compound | Target(s) | IC₅₀ (Biochemical Assay) | Cellular Conc. (Typical) |
|---|---|---|---|
| Y-27632 | ROCK1/ROCK2 | ~100-800 nM | 10-50 µM |
| RKI-1447 | ROCK1/ROCK2 | Low nM range | Not specified |
| Fasudil | ROCK1/ROCK2 | ~100-400 nM | Not specified |
Data are compiled from general knowledge across multiple sources in the field[8][9]. IC₅₀ values can vary based on assay conditions.
Experimental Workflow and Protocols
Investigating the role of the Rho/ROCK pathway in neuroinflammation often involves cell culture and animal models.
Caption: General experimental workflow for in vitro studies.
Protocol: In Vitro Microglial Activation Assay
Objective: To determine the effect of a ROCK inhibitor on lipopolysaccharide (LPS)-induced inflammatory responses in microglial cells.
Methodology:
-
Cell Culture: Immortalized or primary microglial cells are seeded in multi-well plates and cultured under standard conditions until they reach a suitable confluency.[7]
-
Pre-treatment: Cells are pre-incubated with the ROCK inhibitor (e.g., Y-27632) at various concentrations for 1-2 hours. A vehicle control group (e.g., DMSO) is included.
-
Inflammatory Challenge: Inflammation is induced by adding LPS (a component of gram-negative bacteria cell walls) to the culture medium at a final concentration of 100 ng/mL to all wells except the negative control.[7][10]
-
Incubation: Cells are incubated for a defined period (e.g., 6-24 hours) to allow for the inflammatory response to develop.
-
Endpoint Analysis:
-
Cytokine Measurement: The cell culture supernatant is collected. The concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[7]
-
Gene Expression: Cells are lysed, and RNA is extracted. Quantitative real-time PCR (qPCR) is performed to measure the mRNA expression levels of inflammatory genes like iNOS, TNF-α, and IL-6.[7]
-
Signaling Pathway Analysis: Cell lysates are prepared for Western blotting to analyze the phosphorylation status of ROCK substrates (e.g., MYPT) or downstream inflammatory proteins (e.g., NF-κB).[9]
-
References
- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What Is the Role of the Rho-ROCK Pathway in Neurologic Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The RhoA-ROCK1/ROCK2 Pathway Exacerbates Inflammatory Signaling in Immortalized and Primary Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rho-kinase inhibitors as therapeutics: from pan inhibition to isoform selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ROCK Inhibitor Y-27632 Suppresses Dissociation-Induced Apoptosis of Murine Prostate Stem/Progenitor Cells and Increases Their Cloning Efficiency | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to GSK-269984A: A Selective EP1 Receptor Antagonist
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and preclinical evaluation of GSK-269984A, a selective antagonist of the prostaglandin (B15479496) E2 receptor 1 (EP1). The information is intended for researchers, scientists, and professionals involved in drug development and pain research.
Chemical Structure and Properties
This compound is a potent and selective, non-steroidal, orally available antagonist of the EP1 receptor.[1] Its chemical identity and key properties are summarized in the tables below.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | sodium 6-[[5-chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl]methyl]pyridine-2-carboxylate[2] |
| Chemical Formula | C₂₀H₁₃Cl₂FNNaO₃[1][2] |
| CAS Number | 892664-04-9[1][3] |
| SMILES | C1=CC(=NC(=C1)C(=O)[O-])CC2=C(C=CC(=C2)Cl)OCC3=C(C=C(C=C3)Cl)F.[Na+][1][2] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 428.2 g/mol [1][2] |
| Appearance | Solid powder |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month.[3] |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the prostaglandin E2 receptor 1 (EP1), a G-protein coupled receptor (GPCR).[4] The binding of the natural ligand, prostaglandin E2 (PGE2), to the EP1 receptor initiates a signaling cascade that plays a crucial role in inflammation and pain perception.[5]
The EP1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4] Upon activation by an agonist like PGE2, the Gq subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration, along with the activation of protein kinase C (PKC) by DAG, mediates the downstream cellular responses associated with EP1 activation, including the potentiation of pain signals.[5]
This compound competitively blocks the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade and reducing the perception of inflammatory pain.[4][5]
Preclinical Evaluation
The efficacy of this compound has been evaluated in both in vitro and in vivo models of inflammatory pain.
In Vitro Receptor Binding Assay
A key in vitro experiment to determine the potency of this compound is the [³H]-PGE2 competitive binding assay.
Experimental Protocol: [³H]-PGE2 Binding Assay
-
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor are cultured to confluence.
-
Membrane Preparation: Cell membranes are harvested and prepared by homogenization and centrifugation.
-
Binding Reaction:
-
A fixed concentration of radiolabeled [³H]-PGE2 is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the EP1 receptor.
-
The reaction is incubated to allow binding to reach equilibrium.
-
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 (IC₅₀) is calculated. This value is then used to determine the pIC₅₀ (-log IC₅₀).
Results from such assays have shown that this compound is a potent antagonist of the human EP1 receptor with a pIC₅₀ of 7.9.[4]
In Vivo Model of Inflammatory Pain
The anti-nociceptive effects of this compound have been demonstrated in the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain.
Experimental Protocol: Rat CFA Model of Inflammatory Pain
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) is administered into the hind paw of the rats. CFA is an emulsion of mineral oil, water, and heat-killed mycobacteria that induces a localized and persistent inflammatory response.[6]
-
Development of Hypersensitivity: Following CFA injection, the rats develop thermal hyperalgesia (increased sensitivity to heat) and mechanical allodynia (pain response to a normally non-painful stimulus).
-
Drug Administration: this compound is administered orally at various doses.
-
Assessment of Analgesia: Pain hypersensitivity is assessed at specific time points after drug administration using methods such as:
-
Von Frey Filaments: Calibrated filaments are applied to the plantar surface of the paw to determine the mechanical withdrawal threshold.
-
Plantar Test (Hargreaves' Method): A radiant heat source is applied to the paw, and the latency to withdrawal is measured.
-
-
Data Analysis: The dose of this compound that produces a 50% reversal of the inflammatory hypersensitivity (ED₅₀) is determined.
In the rat CFA model, this compound demonstrated a dose-dependent reversal of hypersensitivity with an ED₅₀ of 2.6 mg/kg (p.o.).[7]
Summary
This compound is a selective antagonist of the EP1 receptor with demonstrated potency in both in vitro and in vivo models of inflammatory pain. Its mechanism of action, involving the inhibition of the Gq-PLC-Ca²⁺ signaling pathway, makes it a promising candidate for the development of novel analgesic agents. The preclinical data summarized in this guide provide a strong rationale for its further investigation in clinical settings.
References
- 1. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 6. Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: GSK-269984A (CAS Number: 892664-04-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1).[1][2] Developed by GlaxoSmithKline, this small molecule has been investigated for its potential therapeutic application in the treatment of inflammatory pain.[3] The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in various physiological and pathological processes, including pain and inflammation. This document provides a comprehensive technical overview of this compound, summarizing its pharmacological properties, experimental protocols, and mechanism of action.
Chemical Properties
| Property | Value |
| CAS Number | 892664-04-9 |
| Molecular Formula | C₂₀H₁₃Cl₂FNNaO₃ |
| Molecular Weight | 428.22 g/mol |
| IUPAC Name | Sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate |
Mechanism of Action and Signaling Pathway
This compound functions as a competitive antagonist at the human EP1 receptor.[4][5] The EP1 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), which is a key mediator of inflammation and pain.[6] Upon activation by PGE2, the EP1 receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway ultimately leads to the physiological responses associated with EP1 activation, such as neuronal sensitization and pain perception. This compound blocks this cascade by preventing the binding of PGE2 to the EP1 receptor.
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Pharmacological Data
In Vitro Activity
The in vitro antagonist activity of this compound at the human EP1 receptor has been determined using a radioligand binding assay.[4][5]
| Parameter | Value | Description |
| pIC₅₀ | 7.9 | The negative logarithm of the molar concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE2 to the human EP1 receptor. |
| pA₂ | 8.1 ± 0.3 | A measure of the potency of a competitive antagonist, derived from Schild analysis. |
In Vivo Efficacy
The analgesic efficacy of this compound has been demonstrated in a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA).[4][5]
| Parameter | Value | Route of Administration | Animal Model |
| ED₅₀ | 2.6 mg/kg | Oral (p.o.) | Rat (CFA-induced inflammatory pain) |
Human Pharmacokinetics
A human microdose study was conducted to evaluate the pharmacokinetic profile of this compound in healthy volunteers.[7]
| Parameter | Intravenous (100 µg) | Oral (100 µg) |
| Cₘₐₓ (ng/mL) | 3.2 | 1.8 |
| AUC₀-∞ (ng·h/mL) | 10.2 | 9.8 |
| Clearance (CL) (L/h) | 9.8 | - |
| Volume of Distribution (Vss) (L) | 62.8 | - |
| Terminal Half-life (t₁/₂) (h) | 8.2 | 9.9 |
| Absolute Oral Bioavailability (%) | - | 95% |
Selectivity Profile
This compound has been shown to be selective for the EP1 receptor over other prostanoid receptors.[6]
| Receptor | Selectivity vs. EP1 |
| Other Prostaglandin Receptors | 100- to 10,000-fold |
| Thromboxane A2 (TP) Receptor | Poor selectivity |
Experimental Protocols
In Vitro [³H]-PGE₂ Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the human EP1 receptor.[4][5]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor are cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
Binding Assay:
-
Membranes are incubated with a fixed concentration of [³H]-PGE₂ (the radioligand).
-
Increasing concentrations of this compound (the competitor) are added to displace the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE₂.
-
-
Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The mixture is then rapidly filtered through a glass fiber filter to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]-PGE₂ (IC₅₀) is calculated. The pIC₅₀ is the negative logarithm of this value.
Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This in vivo model is used to assess the analgesic efficacy of this compound.[4][5]
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of a rat is administered to induce a localized and persistent inflammation.
-
Drug Administration: 23 hours after CFA injection, this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).
-
Assessment of Hypersensitivity: One hour after drug administration, the reversal of thermal or mechanical hypersensitivity is measured.
-
Thermal Hyperalgesia: The latency of paw withdrawal from a radiant heat source is measured.
-
Mechanical Allodynia: The paw withdrawal threshold in response to stimulation with von Frey filaments of increasing stiffness is determined.
-
-
Data Analysis: The dose of this compound that produces a 50% reversal of hypersensitivity (ED₅₀) is calculated.
Human Microdose Study
This study evaluates the pharmacokinetics of this compound in humans.[7]
-
Study Population: Healthy human volunteers are recruited.
-
Dosing: A single microdose (100 µg) of this compound is administered either intravenously (as an infusion) or orally (as a solution).
-
Blood Sampling: Blood samples are collected at multiple time points before and up to 24 hours after dosing.
-
Plasma Preparation: Plasma is separated from whole blood by centrifugation.
-
Bioanalysis: The concentration of this compound in plasma samples is quantified using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cₘₐₓ, AUC, clearance, volume of distribution, and half-life are calculated from the plasma concentration-time data.
Mandatory Visualizations
Caption: Workflow for the In Vitro EP1 Receptor Binding Assay.
Caption: Experimental Workflow for the Rat CFA Model of Inflammatory Pain.
References
- 1. researchgate.net [researchgate.net]
- 2. invivochem.net [invivochem.net]
- 3. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of GSK-269984A: A Selective EP1 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 1 (EP1).[1][2] Developed by GlaxoSmithKline, this compound has been investigated for its therapeutic potential in treating inflammatory pain. This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its in vitro and in vivo pharmacology, pharmacokinetic profile, and the experimental methodologies used in its evaluation.
Core Data Presentation
In Vitro Pharmacology
The in vitro activity of this compound was characterized through radioligand binding assays and functional assessments in cell-based systems.
| Parameter | Value | Species | Assay System | Reference |
| pIC50 | 7.9 | Human | [3H]-PGE2 binding assay in CHO cells overexpressing the EP1 receptor | [2][3] |
| pA2 | 8.1 ± 0.3 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [2][3] |
| Schild Slope | 1.0 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | [2][3] |
In Vivo Efficacy
The analgesic efficacy of this compound was evaluated in a rat model of inflammatory pain.
| Model | Endpoint | Route of Administration | ED50 | Reference |
| Rat Complete Freund's Adjuvant (CFA) | Reversal of hypersensitivity | Oral (p.o.) | 2.6 mg/kg | [2][3] |
At a dose of 10 mg/kg, this compound demonstrated a full reversal of hypersensitivity, equivalent to the standard control.[2][3]
Preclinical Pharmacokinetics
The pharmacokinetic profile of this compound was assessed in several preclinical species.
| Species | Route | Clearance | Half-life (t½) | Bioavailability (F) | Reference |
| Rat | IV | Moderate | - | - | [3] |
| Dog | IV | Moderate | - | - | [3] |
| Monkey | IV | High | - | - | [3] |
A human microdose study (100 µg) provided the following pharmacokinetic parameters:
| Route | Cmax (ng/mL) | AUC (ng.h/mL) | Clearance (L/h) | Vss (L) | t½ (h) | Bioavailability (F) | Reference |
| Intravenous (IV) | 3.2 | 10.2 | 9.8 | 62.8 | 8.2 | - | [4][5] |
| Oral (PO) | 1.8 | 9.8 | - | - | 9.9 | 95% | [4] |
Signaling Pathway
This compound exerts its pharmacological effect by blocking the EP1 receptor, which is coupled to the Gq protein. Activation of the EP1 receptor by its endogenous ligand, PGE2, initiates a signaling cascade that leads to an increase in intracellular calcium levels. By antagonizing this receptor, this compound inhibits these downstream effects.
Figure 1: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Experimental Protocols
In Vitro Radioligand Binding Assay
Objective: To determine the binding affinity of this compound for the human EP1 receptor.
Methodology:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor were used.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2) served as the radiolabeled ligand.
-
Assay Principle: The assay measures the ability of this compound to displace the binding of [3H]-PGE2 to the EP1 receptor.
-
Procedure:
-
Membranes prepared from the CHO cells were incubated with a fixed concentration of [3H]-PGE2.
-
Increasing concentrations of this compound were added to the incubation mixture.
-
The mixture was incubated to allow binding to reach equilibrium.
-
Bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) was determined. This value was then converted to a pIC50 (-logIC50).
In Vitro Functional Assay (Schild Analysis)
Objective: To characterize the nature of the antagonism of this compound at the human EP1 receptor.
Methodology:
-
Cell Line: CHO cells overexpressing the human EP1 receptor.
-
Agonist: Prostaglandin E2 (PGE2).
-
Assay Principle: This functional assay measures the ability of this compound to inhibit the PGE2-induced cellular response (e.g., calcium mobilization). A Schild analysis determines whether the antagonism is competitive.
-
Procedure:
-
Concentration-response curves for PGE2 were generated in the absence and presence of several fixed concentrations of this compound.
-
The cellular response (e.g., change in intracellular calcium) was measured.
-
-
Data Analysis: The dose-ratios (the ratio of the EC50 of PGE2 in the presence and absence of the antagonist) were calculated. A Schild plot of log(dose ratio - 1) versus log(antagonist concentration) was constructed. The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a two-fold shift in the agonist concentration-response curve, was determined from the x-intercept. A slope of unity (1.0) is indicative of competitive antagonism.
Figure 2: Workflow for Schild Analysis of this compound.
In Vivo Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
Objective: To evaluate the in vivo efficacy of this compound in a model of persistent inflammatory pain.
Methodology:
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into one hind paw of the rat. CFA is an emulsion of inactivated and dried Mycobacterium tuberculosis, which induces a localized and persistent inflammatory response.
-
Assessment of Pain: Mechanical hypersensitivity (allodynia) was measured using von Frey filaments. This involves applying filaments of calibrated stiffness to the plantar surface of the paw and observing the paw withdrawal threshold.
-
Procedure:
-
Baseline paw withdrawal thresholds were determined before CFA injection.
-
CFA was injected into the plantar surface of the right hind paw.
-
At 23 hours post-CFA injection, rats were orally administered this compound at doses of 1, 3, and 10 mg/kg.[3]
-
Analgesia was assessed 1 hour after the administration of this compound by measuring the paw withdrawal threshold.[3]
-
-
Data Analysis: The dose of this compound required to produce a 50% reversal of the CFA-induced hypersensitivity (ED50) was calculated.
Conclusion
The preclinical data for this compound demonstrate that it is a potent and selective competitive antagonist of the human EP1 receptor. This in vitro activity translates to in vivo efficacy in a rat model of inflammatory pain, where oral administration of the compound produced a dose-dependent reversal of hypersensitivity. The pharmacokinetic profile of this compound has been characterized in multiple species, including a human microdose study that revealed high oral bioavailability. These findings supported the further investigation of this compound as a potential therapeutic agent for the treatment of inflammatory pain.
References
- 1. Discovery of sodium 6-[(5-chloro-2-{[(4-chloro-2-fluorophenyl)methyl]oxy}phenyl)methyl]-2-pyridinecarboxylate (GSK269984A) an EP(1) receptor antagonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
EP1 receptor signaling pathway in neurons
An In-depth Technical Guide to the EP1 Receptor Signaling Pathway in Neurons Topic: Audience: Researchers, scientists, and drug development professionals.
Introduction
The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor (GPCR) that plays a critical role in neuronal function and pathophysiology. As one of the four main receptors for PGE2, a key inflammatory mediator in the central nervous system (CNS), the EP1 receptor is implicated in a range of neurological processes including pain perception, neuroinflammation, and excitotoxicity.[1] Unlike the other EP receptors that primarily modulate cyclic AMP (cAMP) levels, the EP1 receptor is unique in its canonical coupling to the Gq alpha subunit (Gαq), initiating a distinct signaling cascade centered on intracellular calcium mobilization.[2]
This technical guide provides an in-depth exploration of the . It details the core molecular cascade, outlines its diverse downstream effects on neuronal excitability and cell survival, presents key quantitative data for pharmacological agents, and provides detailed protocols for essential experimental techniques used to investigate this pathway.
The Core EP1 Signaling Cascade
The canonical signaling pathway for the EP1 receptor involves the activation of Gαq and the subsequent mobilization of intracellular calcium. Recent cryo-electron microscopy studies have elucidated the structural basis for PGE2 binding and Gq protein coupling, revealing a subtype-specific activation mechanism characterized by a more modest conformational shift compared to other EP receptors.[3][4]
2.1 Ligand Binding and Gq Protein Activation Upon binding of its endogenous ligand, PGE2, the EP1 receptor undergoes a conformational change. This allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein, Gq. The Gαq subunit releases GDP, binds GTP, and dissociates from the Gβγ dimer, with both components becoming active signaling molecules.[5]
2.2 PLC Activation and Second Messenger Generation The activated Gαq-GTP subunit directly binds to and activates phospholipase C (PLC), a membrane-associated enzyme.[6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
2.3 Calcium Mobilization and PKC Activation IP3 is a small, water-soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which serves as the primary intracellular calcium store. This binding opens the IP3 receptor calcium channel, leading to a rapid efflux of Ca2+ from the ER into the cytoplasm and a sharp increase in intracellular calcium concentration ([Ca2+]i).[1][7] Concurrently, DAG remains in the plasma membrane where it, along with the elevated [Ca2+]i, recruits and activates isoforms of Protein Kinase C (PKC). Activated PKC then phosphorylates a wide array of substrate proteins, leading to downstream cellular responses.[8][9]
Downstream Neuronal Effects and Modulatory Roles
The activation of the core EP1 pathway in neurons leads to several critical functional outcomes, predominantly of a pro-excitatory and often neurotoxic nature.
3.1 Modulation of Neuronal Excitability and Excitotoxicity EP1 signaling significantly contributes to neuronal hyperexcitability and cell death in pathological conditions like ischemia and status epilepticus.
-
Potentiation of Glutamate (B1630785) Receptors: EP1 activation potentiates the function of heteromeric kainate receptors through a PKC-dependent mechanism.[8][9] This action increases glutamatergic transmission and can exacerbate excitotoxicity. The pathway also appears to act upstream of NMDA receptor activation in mediating PGE2-induced allodynia.[10]
-
Impairment of Calcium Homeostasis: A key mechanism of EP1-mediated neurotoxicity is the disruption of Ca2+ homeostasis. The pathway impairs the function of the Na+/Ca2+ exchanger, a crucial mechanism for extruding excess calcium from neurons following an excitotoxic insult.[11] This impairment leads to sustained high levels of intracellular calcium, promoting cell death pathways.
3.2 Interaction with Dopamine (B1211576) Neurotransmitter Systems In the striatum, EP1 receptors are co-expressed in both direct pathway (Dopamine D1 receptor-containing) and indirect pathway (Dopamine D2 receptor-containing) medium spiny neurons. Studies show that PGE2, acting via EP1, amplifies the downstream signaling of both D1 and D2 receptors, suggesting a significant modulatory role in dopamine-regulated motor control and behavior.[12]
3.3 Regulation of Cell Survival Pathways While EP1 activation is often pro-death, its inhibition has been shown to be neuroprotective. This protection is linked to the activation of the PI3K/AKT cell survival pathway. EP1 receptor inhibition leads to increased phosphorylation and activation of AKT. This suggests that basal or PGE2-stimulated EP1 activity normally exerts a tonic suppression on this critical pro-survival signaling cascade.
Pharmacological Profile and Quantitative Data
The study of the EP1 receptor relies on selective pharmacological tools. The tables below summarize quantitative data for common EP1 receptor ligands.
Table 1: Potency and Affinity of Common EP1 Receptor Ligands EC50 (Half-maximal effective concentration) and IC50 (Half-maximal inhibitory concentration) values represent the concentration of a ligand that produces 50% of the maximal possible effect or inhibition, respectively.[13] Ki (inhibitory constant) represents the binding affinity of a ligand for the receptor.
| Compound | Type | Target Species | Assay Type | Potency / Affinity | Reference |
| 17-phenyl trinor PGE2 | Agonist | Rat | Dopaminergic Neuron Toxicity | Significantly toxic at nM concentrations | [14] |
| ONO-DI-004 | Agonist | Mouse | NMDA-induced Excitotoxicity | N/A (Used to confirm pathway) | [15] |
| SC-51089 | Antagonist | Rat | 6-OHDA Toxicity | Protective against 5 µM 6-OHDA | [14] |
| ONO-8713 | Antagonist | Human Neuroblastoma | Cell Viability | EC50: 8-20 µM | [16][17] |
| AH 6809 | Antagonist | Human (cloned) | Radioligand Binding | Ki: 1217 nM | [18] |
| SC-19220 | Antagonist | Rat | 6-OHDA Toxicity | Protective against 5 µM 6-OHDA | [14] |
Table 2: Functional Effects of EP1 Receptor Modulation in Neuronal Models
| Model | Modulation | Effect | Quantitative Change | Reference |
| Mouse NMDA Excitotoxicity | EP1 Agonist (ONO-DI-004) | Increased Lesion Volume | 128.7 ± 12.0% of control | [15] |
| Mouse NMDA Excitotoxicity | EP1 Antagonist (ONO-8713) | Decreased Lesion Volume | 71.3 ± 10.9% of control | [15] |
| Mouse Focal Ischemia (MCAO) | Genetic Deletion (EP1-/-) | Reduced Infarct Volume | 56.9 ± 11.5% of control | [11] |
| Rat Dopaminergic Neurons | EP1 Antagonist (SC-51089) | Prevented Cell Loss | Completely prevented 40-50% loss | [14] |
| Mouse Striatal Slices | Genetic Deletion (EP1-/-) | Reduced D1 Agonist Response | Attenuated DARPP-32 phosphorylation | [12] |
| Mouse Cortical Neurons | EP1 Agonist (17-pt-PGE2) | Increased Intracellular Ca2+ | Dose-dependent ↑ in ΔF/F0 | [19] |
Key Experimental Protocols for Studying EP1 Signaling
Investigating the EP1 pathway requires a combination of molecular, cellular, and imaging techniques. Below are detailed methodologies for key experiments.
5.1 Intracellular Calcium Measurement using Fura-2 AM This protocol measures changes in [Ca2+]i in cultured neurons following EP1 receptor activation. Fura-2 AM is a ratiometric dye that exhibits a shift in its fluorescence excitation maximum from 380 nm (Ca2+-free) to 340 nm (Ca2+-bound), while emission is measured at ~510 nm. The ratio of emissions from 340/380 nm excitation reflects the intracellular calcium concentration.[20]
-
1. Cell Preparation: Plate primary neurons on poly-D-lysine coated glass coverslips and culture for 7-14 days in vitro (DIV).
-
2. Dye Loading:
-
Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 (to aid dye solubilization).
-
Replace the culture medium with the loading buffer and incubate the cells for 30-45 minutes at 37°C in the dark.[21]
-
-
3. De-esterification: Wash the cells twice with fresh, warm HBSS and incubate for an additional 30 minutes at 37°C to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.
-
4. Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a perfusion system, a light source capable of alternating between 340 nm and 380 nm excitation, and a detector (e.g., CCD camera).
-
Continuously perfuse the cells with HBSS at 37°C.
-
Acquire baseline fluorescence images, alternating excitation between 340 nm and 380 nm every 2-5 seconds.
-
Apply the EP1 agonist (e.g., 17-phenyl trinor PGE2) via the perfusion system. To confirm receptor specificity, a parallel experiment can be run with pre-incubation of an EP1 antagonist.
-
Continue recording the fluorescence response until it returns to baseline.
-
-
5. Data Analysis:
-
For each time point, calculate the ratio of the fluorescence intensity from 340 nm excitation to the intensity from 380 nm excitation (F340/F380).
-
The change in calcium is often represented as the change in this ratio over the baseline ratio (ΔR/R0).
-
5.2 Western Blotting for Phospho-AKT (Ser473) This protocol is used to determine if EP1 receptor modulation affects the pro-survival AKT pathway by measuring the phosphorylation status of AKT at serine 473.
-
1. Cell Culture and Treatment:
-
Culture primary neurons or a neuronal cell line to 70-80% confluency.
-
Treat cells with an EP1 antagonist (e.g., SC-51089) or agonist for the desired time. Include vehicle-only controls.
-
-
2. Lysate Preparation:
-
Aspirate media and wash cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse cells by adding ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[22]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
3. SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8-10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-AKT (Ser473), diluted in 5% BSA/TBST.[23]
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
-
5. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager or X-ray film.
-
To normalize, strip the membrane and re-probe with an antibody for total AKT, and subsequently a loading control like β-actin or GAPDH.
-
Quantify band intensities using densitometry software. The result is expressed as the ratio of phospho-AKT to total AKT.
-
5.3 Bioluminescence Resonance Energy Transfer (BRET) Assay for G-Protein Activation BRET assays can directly measure the interaction between the EP1 receptor and its G-protein in live cells. A common method involves fusing a Renilla luciferase (Rluc) donor to the receptor and a yellow fluorescent protein (YFP) acceptor to the G-protein subunit. Upon ligand binding and conformational change, the donor and acceptor are brought into close proximity (<10 nm), allowing for energy transfer.[24]
-
1. Plasmid Construction and Transfection:
-
Generate expression plasmids encoding EP1-Rluc and a Gαq-YFP fusion protein.
-
Co-transfect HEK-293 cells or primary neurons with the donor and acceptor plasmids. A constant amount of donor plasmid is used with increasing amounts of the acceptor plasmid to generate a saturation curve and confirm specific interaction.[25]
-
-
2. Cell Plating: 24 hours post-transfection, plate the cells into a white, opaque 96-well plate suitable for luminescence measurements.
-
3. BRET Measurement:
-
48 hours post-transfection, wash the cells with a buffer like HBSS.
-
Add the Rluc substrate (e.g., coelenterazine (B1669285) h) to each well.
-
Immediately measure the luminescence emission at two wavelengths simultaneously using a plate reader with appropriate filters (e.g., ~480 nm for Rluc and ~530 nm for YFP).
-
After establishing a baseline reading for 2-5 minutes, inject the EP1 agonist into the well and continue reading for 15-30 minutes to measure the kinetic response.
-
-
4. Data Analysis:
-
The BRET ratio is calculated by dividing the YFP emission intensity by the Rluc emission intensity.
-
The net BRET is calculated by subtracting the BRET ratio of cells expressing only the donor from the BRET ratio of cells expressing both donor and acceptor.
-
The change in BRET upon agonist stimulation reflects G-protein activation.
-
Conclusion and Future Directions
The EP1 receptor signaling pathway is a crucial mediator of neuronal function, primarily driving pro-inflammatory and excitotoxic responses through a Gq-PLC-Ca2+ cascade. Its ability to potentiate glutamate receptor function, disrupt calcium homeostasis, and modulate other key neurotransmitter systems like dopamine places it at a critical nexus in the response to brain injury and in the progression of neurodegenerative diseases. The detailed understanding of this pathway, from its unique structural activation to its complex downstream effects, has established the EP1 receptor as a significant therapeutic target.
Future research will likely focus on developing highly selective EP1 antagonists that can mitigate neurotoxic damage in conditions like ischemic stroke and Alzheimer's disease without the side effects associated with broad cyclooxygenase inhibitors. Furthermore, elucidating the specific protein-protein interactions and substrate phosphorylation events downstream of EP1-activated PKC will provide a more refined understanding of its diverse roles and may uncover novel targets for intervention in neurological disorders.
References
- 1. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 2. pnas.org [pnas.org]
- 3. Activation mechanism of prostaglandin E2 receptor EP1 revealed----Newsletter [newsletter.cas.cn]
- 4. Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1 | EurekAlert! [eurekalert.org]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. IP3 and DAG Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 8. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The prostaglandin EP1 receptor potentiates kainate receptor activation via a protein kinase C pathway and exacerbates status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 Acts on EP1 Receptor and Amplifies Both Dopamine D1 and D2 Receptor Signaling in the Striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EC50 - Wikipedia [en.wikipedia.org]
- 14. PGE(2) receptor EP1 renders dopaminergic neurons selectively vulnerable to low-level oxidative stress and direct PGE(2) neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of EP1 Receptor on Cerebral Blood Flow in the Middle Cerebral Artery Occlusion Model of Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Item - EC50 of EP1-4 receptor antagonists on neuroblastoma cell viability in vitro. - Public Library of Science - Figshare [plos.figshare.com]
- 17. researchgate.net [researchgate.net]
- 18. medchemexpress.com [medchemexpress.com]
- 19. researchgate.net [researchgate.net]
- 20. Calcium imaging of cortical neurons using Fura-2 AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. youtube.com [youtube.com]
- 22. benchchem.com [benchchem.com]
- 23. ccrod.cancer.gov [ccrod.cancer.gov]
- 24. researchgate.net [researchgate.net]
- 25. BIOLUMINISCENCE RESONANCE ENERGY TRANSFER (BRET) METHODS TO STUDY G PROTEIN-COUPLED RECEPTOR - RECEPTOR TYROSINE KINASE HETERORECEPTOR COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]
The Safety and Toxicity Profile of GSK-269984A: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 10, 2025
This technical guide provides a comprehensive overview of the available safety and toxicity data for GSK-269984A, a selective and orally available antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1). This compound has been investigated for its potential as a non-steroidal anti-inflammatory drug (NSAID) for the treatment of inflammatory pain.[1][2] This document summarizes key quantitative data, details experimental protocols from preclinical and clinical studies, and visualizes relevant signaling pathways and experimental workflows to facilitate a thorough understanding of the compound's preclinical and early clinical safety profile.
Quantitative Safety and Pharmacokinetic Data
The following tables summarize the key quantitative data from in vitro, preclinical in vivo, and human pharmacokinetic studies of this compound.
In Vitro Potency and Affinity
| Parameter | Species | Cell Line | Value | Reference |
| pIC50 | Human | CHO (overexpressing EP1 receptor) | 7.9 | [1] |
| pA2 | Human | CHO (overexpressing EP1 receptor) | 8.1 ± 0.3 | [1] |
Preclinical In Vivo Efficacy and Pharmacokinetics
| Parameter | Species | Model | Dosage | Value | Reference |
| ED50 | Rat | Complete Freund's Adjuvant (CFA) model of inflammatory pain | 1, 3, and 10 mg/kg (oral) | 2.6 mg/kg | [1] |
| Blood Clearance | Rat | - | - | Moderate | [1] |
| Blood Clearance | Dog | - | - | Moderate | [1] |
| Blood Clearance | Monkey | - | - | High | [1] |
| Half-life | Rat | - | - | Reflective of moderate clearance | [1] |
| Half-life | Dog | - | - | Reflective of moderate clearance | [1] |
| Half-life | Monkey | - | - | Reflective of high clearance | [1] |
Human Pharmacokinetics (Microdose Study)
| Parameter | Route of Administration | Dose | Geometric Mean Value | Reference |
| Clearance (CL) | Intravenous | 100 µg | 9.8 L/h | [3] |
| Steady-state Volume of Distribution (Vss) | Intravenous | 100 µg | 62.8 L | [3] |
| Terminal Elimination Half-life (t1/2) | Intravenous | 100 µg | 8.2 h | [3] |
| Cmax | Intravenous | 100 µg | 3.2 ng/mL | [3] |
| AUC(0,∞) | Intravenous | 100 µg | 10.2 ng·h/mL | [3] |
| Cmax | Oral | 100 µg | 1.8 ng/mL | [3] |
| AUC(0,∞) | Oral | 100 µg | 9.8 ng·h/mL | [3] |
| Absolute Oral Bioavailability | - | 100 µg | 95% | [3] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
[3H]-PGE2 Binding Assay
The in vitro potency of this compound was determined using a [3H]-PGE2 binding assay in Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor.[1] In this competitive binding assay, a constant concentration of radiolabeled prostaglandin E2 ([3H]-PGE2) is incubated with the cell membranes containing the EP1 receptor. Various concentrations of the unlabeled test compound, this compound, are added to compete with [3H]-PGE2 for binding to the receptor. The amount of radioactivity bound to the membranes is measured, and the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2 is determined as the IC50 value. The pIC50 is the negative logarithm of the IC50 value.
Schild Analysis
To determine the nature of the antagonism, a Schild analysis was performed.[1] This involved generating dose-response curves for the natural ligand, PGE2, in the absence and presence of increasing concentrations of this compound.[1] A parallel rightward shift in the PGE2 dose-response curve with no change in the maximum response is indicative of competitive antagonism. The pA2 value, derived from the Schild plot, represents the negative logarithm of the molar concentration of the antagonist that necessitates a two-fold increase in the agonist concentration to produce the same response. A slope of 1.0 in the Schild analysis further supports competitive antagonism.[1]
Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
The in vivo efficacy of this compound in a model of inflammatory pain was assessed using the rat CFA model.[1] In this model, an intraplantar injection of Complete Freund's Adjuvant into the hind paw of rats induces a localized inflammatory response characterized by hypersensitivity to thermal or mechanical stimuli. Twenty-three hours after the CFA injection, this compound was administered orally at doses of 1, 3, and 10 mg/kg. The analgesic effect, specifically the reversal of hypersensitivity, was assessed one hour after the administration of this compound.[1]
Human Microdose Study
A study was conducted in healthy human volunteers to evaluate the pharmacokinetics of this compound.[3] The study involved two groups of five participants each. One group received a single intravenous (IV) microdose of 100 µg of this compound, while the other group received a single oral microdose of 100 µg. Blood samples were collected for up to 24 hours post-dose. Plasma concentrations of the parent drug were measured using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following solid-phase extraction.[3]
Signaling Pathways and Experimental Workflows
The following diagrams visualize the signaling pathway of the EP1 receptor and the workflows of the key experimental protocols.
Figure 1: EP1 Receptor Signaling Pathway and Mechanism of Action of this compound.
Figure 2: Experimental Workflow for the Rat CFA Model of Inflammatory Pain.
Figure 3: Workflow for the Human Microdose Pharmacokinetic Study.
References
Unveiling the Pharmacokinetic Profile of GSK-269984A: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the pharmacokinetics and bioavailability of GSK-269984A, a novel EP1 receptor antagonist. The data presented is compiled from a human microdose study, offering crucial insights into the compound's behavior in vivo.
Executive Summary
This compound demonstrates favorable pharmacokinetic properties in humans, characterized by rapid absorption, high oral bioavailability, and a moderate elimination half-life. A human microdose study involving the administration of a single 100 µg dose, both orally and intravenously, revealed an absolute oral bioavailability of approximately 95%.[1][2][3] The compound's clearance was observed to be relatively low.[1] These findings are pivotal for guiding further clinical development and dosage regimen design.
Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of this compound derived from a human microdose study.
| Parameter | Administration Route | Value | Units |
| Cmax (Maximum Plasma Concentration) | Intravenous (IV) | 3.2 | ng/mL |
| Oral | 1.8 | ng/mL | |
| AUC(0,∞) (Area Under the Curve) | Intravenous (IV) | 10.2 | ng·h/mL |
| Oral | 9.8 | ng·h/mL | |
| t½ (Terminal Elimination Half-life) | Intravenous (IV) | 8.2 | hours |
| Oral | 9.9 | hours | |
| CL (Clearance) | Intravenous (IV) | 9.8 | L/h |
| Vss (Volume of Distribution at Steady-State) | Intravenous (IV) | 62.8 | L |
| Absolute Oral Bioavailability | Oral | 95 | % |
Experimental Protocols
The pharmacokinetic data presented was obtained from a study with a robust and well-defined methodology.
Study Design: A human microdose study was conducted with two groups of healthy volunteers.[1][2][3]
-
Group 1 (Oral Administration): Five healthy volunteers received a single 100 µg oral dose of this compound.[1][2][3]
-
Group 2 (Intravenous Administration): Five healthy volunteers received a single 100 µg intravenous (IV) microdose of this compound.[1][2][3]
Sample Collection: Blood samples were collected from all participants for up to 24 hours post-administration to characterize the plasma concentration-time profile of the drug.[1][2][3]
Analytical Method: The concentration of the parent drug in separated plasma was measured using a validated high-pressure liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method following solid-phase extraction.[1][2][3]
Visualizing the Process: Experimental Workflow
The following diagram illustrates the workflow of the human microdose study conducted to determine the pharmacokinetic profile of this compound.
Caption: Workflow of the this compound human microdose study.
Mechanism of Action: Signaling Pathway
This compound functions as a competitive antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding of its ligand prostaglandin E2 (PGE2), initiates a signaling cascade that can contribute to inflammatory pain. By blocking this interaction, this compound is investigated for its potential analgesic effects.[4]
The diagram below outlines the simplified signaling pathway of the EP1 receptor and the point of intervention for this compound.
Caption: EP1 receptor signaling and this compound's mechanism of action.
References
Methodological & Application
Application Notes: In Vitro Characterization of GSK-269984A, a Prostaglandin E2 Receptor 1 (EP1) Antagonist
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and pain.[1] The EP1 receptor is activated by its endogenous ligand, prostaglandin E2 (PGE2), initiating a signaling cascade that results in an increase in intracellular calcium.[2][3] As an antagonist, this compound competitively binds to the EP1 receptor, thereby blocking the effects of PGE2 and mitigating downstream signaling. These application notes provide detailed protocols for in vitro assays to characterize the binding affinity and functional antagonism of this compound at the human EP1 receptor.
Quantitative Data Summary
The following table summarizes the in vitro potency of this compound in binding and functional assays.
| Parameter | Assay Type | Cell Line | Value | Reference |
| pIC50 | [3H]-PGE2 Radioligand Binding | CHO cells expressing human EP1 receptor | 7.9 | [4] |
| pA2 | Schild Analysis (Functional Assay) | CHO cells expressing human EP1 receptor | 8.1 ± 0.3 | [4] |
Experimental Protocols
Radioligand Competition Binding Assay for EP1 Receptor
This protocol describes a method to determine the binding affinity (Ki) of this compound for the human EP1 receptor by measuring its ability to compete with a radiolabeled ligand, [3H]-PGE2.
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human EP1 receptor.
-
Radioligand: [3H]-Prostaglandin E2 ([3H]-PGE2).
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled PGE2 (e.g., 10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C, pre-soaked in 0.3% polyethyleneimine).
-
Filtration apparatus (Cell Harvester).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the frozen EP1 receptor-expressing cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
Total Binding: 150 µL of membrane suspension, 50 µL of assay buffer, and 50 µL of [3H]-PGE2.
-
Non-specific Binding: 150 µL of membrane suspension, 50 µL of unlabeled PGE2 (10 µM), and 50 µL of [3H]-PGE2.
-
Competition Binding: 150 µL of membrane suspension, 50 µL of this compound at various concentrations (e.g., 10-point, 3-fold serial dilutions), and 50 µL of [3H]-PGE2.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.[5]
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[5][6]
-
Scintillation Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.[5]
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]-PGE2 binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-PGE2 and Kd is its dissociation constant for the EP1 receptor.[7]
-
Functional Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonist activity of this compound by measuring its ability to inhibit PGE2-induced calcium mobilization in cells expressing the EP1 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human EP1 receptor.[8][9]
-
Culture Medium: DMEM supplemented with 10% FBS, penicillin-streptomycin.
-
Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.
-
Agonist: Prostaglandin E2 (PGE2).
-
Test Compound: this compound.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
96-well or 384-well black-walled, clear-bottom microplates.
-
Fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the EP1-expressing HEK293 cells into black-walled, clear-bottom microplates and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 4 µM Fluo-4 AM) in assay buffer for 1 hour at 37°C in the dark.[10]
-
Compound Incubation: After the dye loading, wash the cells again with assay buffer. Add various concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, and then add a pre-determined concentration of the agonist (PGE2, e.g., EC80) to all wells. Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).[11]
-
Data Analysis:
-
The change in fluorescence intensity upon agonist addition corresponds to the intracellular calcium concentration.
-
Determine the inhibitory effect of this compound by comparing the peak fluorescence signal in the presence of the antagonist to the control (agonist alone).
-
Generate a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value for this compound.
-
To determine the pA2 value, perform the assay with a range of this compound concentrations against a full dose-response curve of PGE2. A Schild plot analysis can then be used to determine the pA2, which provides a measure of the affinity of a competitive antagonist.[4]
-
Visualizations
Signaling Pathway of the EP1 Receptor
Caption: EP1 receptor signaling pathway initiated by PGE2 and inhibited by this compound.
Experimental Workflow for Radioligand Binding Assay
Caption: Workflow for the EP1 receptor competitive radioligand binding assay.
References
- 1. biosynth.com [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. What are EP1 agonists and how do they work? [synapse.patsnap.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
Application Notes and Protocols: GSK-269984A [3H]-PGE2 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin E2 receptor 1 (EP1).[1][2][3][4][5] The EP1 receptor, a G protein-coupled receptor (GPCR), is implicated in various physiological and pathological processes, including inflammation and pain.[6] Understanding the binding characteristics of novel antagonists like this compound is crucial for drug development. This document provides a detailed protocol for a [3H]-PGE2 radioligand binding assay to characterize the interaction of this compound with the human EP1 receptor, typically expressed in Chinese Hamster Ovary (CHO) cells.
Signaling Pathway
The EP1 receptor is coupled to the Gq alpha subunit (Gαq) of the heterotrimeric G protein. Upon agonist binding (e.g., PGE2), Gαq is activated, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration activates various downstream signaling cascades, including those mediated by protein kinase C (PKC).[2][7][8][9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. invivochem.net [invivochem.net]
- 5. adooq.com [adooq.com]
- 6. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Schild Analysis of GSK-269984A
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective competitive antagonist of the Prostaglandin E2 receptor 1 (EP1).[1][2][3] The EP1 receptor, a G protein-coupled receptor (GPCR), is activated by its endogenous ligand, Prostaglandin E2 (PGE2), leading to the mobilization of intracellular calcium.[4][5] Characterizing the antagonist properties of compounds like this compound is crucial for understanding their pharmacological profile and therapeutic potential. A Schild analysis is the gold-standard method for quantifying the potency of a competitive antagonist and determining its equilibrium dissociation constant (KB).[6][7][8]
These application notes provide a detailed protocol for performing a Schild analysis with this compound using an in vitro functional assay based on PGE2-induced calcium mobilization in cells expressing the human EP1 receptor.
Principle of Schild Analysis
A Schild analysis for a competitive antagonist involves generating agonist (PGE2) concentration-response curves in the absence and presence of increasing concentrations of the antagonist (this compound). A competitive antagonist will cause a parallel rightward shift of the agonist concentration-response curve without affecting the maximum response.[6][8] The magnitude of this shift is quantified by the dose ratio (DR), which is the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in its absence.
The Schild equation describes the relationship between the dose ratio and the antagonist concentration:
log(DR - 1) = log[Antagonist] - log(KB)
A Schild plot is a graphical representation of this relationship, where log(DR - 1) is plotted against the logarithm of the antagonist concentration.[6][9] For a competitive antagonist, this plot should yield a straight line with a slope of 1. The x-intercept of this line provides the pA2 value, which is the negative logarithm of the antagonist concentration that produces a dose ratio of 2.[6][9] The pA2 value is a measure of the antagonist's affinity and is theoretically equal to the pKB.[6]
Data Presentation
Table 1: Pharmacological Properties of this compound
| Parameter | Value | Reference |
| Target | Prostaglandin E2 Receptor 1 (EP1) | [1][3][10] |
| Mechanism of Action | Competitive Antagonist | [1][10] |
| pIC50 (Binding Assay) | 7.9 | [10] |
| pA2 (Schild Analysis) | 8.1 ± 0.3 | [10] |
| Schild Slope | 1.0 | [10] |
Table 2: Experimental Data for Schild Plot Construction (Hypothetical Data for Illustrative Purposes)
| This compound Concentration [M] | log[this compound] | PGE2 EC50 [M] | Dose Ratio (DR) | log(DR - 1) |
| 0 (Control) | - | 1.0 x 10-9 | 1 | - |
| 1 x 10-9 | -9.0 | 2.5 x 10-9 | 2.5 | 0.18 |
| 3 x 10-9 | -8.5 | 5.0 x 10-9 | 5.0 | 0.60 |
| 1 x 10-8 | -8.0 | 1.1 x 10-8 | 11.0 | 1.00 |
| 3 x 10-8 | -7.5 | 3.1 x 10-8 | 31.0 | 1.48 |
Experimental Protocols
Materials and Reagents
-
Human EP1 receptor-expressing cells (e.g., U2OS-EP1, CHO-EP1, or HEK293-EP1)[1]
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (if applicable)
-
Prostaglandin E2 (PGE2)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Probenecid (optional, to prevent dye extrusion)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)
Protocol for In Vitro Functional Assay and Schild Analysis
Step 1: Cell Culture and Plating
-
Culture the human EP1 receptor-expressing cells in the recommended complete growth medium.
-
The day before the assay, harvest the cells and seed them into 96- or 384-well black, clear-bottom microplates at a density optimized for a confluent monolayer on the day of the experiment.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
Step 2: Preparation of Compounds
-
Prepare a stock solution of PGE2 (agonist) in a suitable solvent (e.g., DMSO or ethanol) and serially dilute it in assay buffer (HBSS with 20 mM HEPES) to create a range of concentrations for the concentration-response curve.
-
Prepare a stock solution of this compound (antagonist) in a suitable solvent (e.g., DMSO) and prepare serial dilutions in the assay buffer to obtain a range of fixed concentrations.
Step 3: Calcium Mobilization Assay
-
On the day of the experiment, prepare the calcium dye loading solution according to the manufacturer's instructions. This typically involves mixing the fluorescent dye with Pluronic F-127 and diluting it in assay buffer. Probenecid can be included to improve dye retention.
-
Remove the growth medium from the cell plates and add the dye loading solution to each well.
-
Incubate the plates at 37°C for 1 hour in the dark to allow for dye loading.
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Add the different fixed concentrations of this compound to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow the antagonist to reach equilibrium with the receptors. Include a vehicle control (no antagonist).
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Add the various concentrations of PGE2 to the wells and immediately begin recording the fluorescence signal over time.
Step 4: Data Analysis
-
For each well, determine the maximum change in fluorescence in response to PGE2 addition.
-
For each fixed concentration of this compound, plot the fluorescence response against the logarithm of the PGE2 concentration to generate concentration-response curves.
-
Fit the concentration-response curves using a non-linear regression model (e.g., four-parameter logistic equation) to determine the EC50 value for PGE2 at each antagonist concentration.
-
Calculate the dose ratio (DR) for each concentration of this compound: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist)
-
Create a Schild plot by plotting log(DR - 1) on the y-axis against the logarithm of the molar concentration of this compound on the x-axis.
-
Perform a linear regression on the Schild plot data. The slope of the line should be close to 1 for a competitive antagonist.
-
The pA2 value is the x-intercept of the regression line.
Mandatory Visualizations
Signaling Pathway
Caption: EP1 Receptor Signaling Pathway and the Action of this compound.
Experimental Workflow
Caption: Experimental Workflow for Schild Analysis of this compound.
References
- 1. EP1 Prostanoid Receptor Cell Line – Cells Online [cells-online.com]
- 2. innoprot.com [innoprot.com]
- 3. HTRF Prostaglandin E2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 5. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 9. neuron.mefst.hr [neuron.mefst.hr]
- 10. m.youtube.com [m.youtube.com]
Application Notes and Protocols for GSK-269984A in In Vivo Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 receptor 1 (EP1). Contrary to some initial postulations, it is not a Rho-associated kinase (ROCK) inhibitor. The EP1 receptor, a G-protein coupled receptor, is implicated in various physiological and pathophysiological processes, including inflammation and pain. This compound has been investigated in preclinical models for its potential therapeutic effects, particularly in inflammatory pain. These application notes provide detailed protocols for the in vivo administration of this compound to rats, summarize key quantitative data from relevant studies, and illustrate the associated signaling pathway and experimental workflows.
Data Presentation
The following table summarizes the reported in vivo oral dosages of this compound used in rat studies.
| Parameter | Value | Study Type | Administration Route | Species |
| Effective Dose (ED₅₀) | ~2.6 mg/kg | Inflammatory Pain | Oral | Rat |
| Effective Dose (ED₅₀) | ~3 mg/kg | Chronic Inflammatory Joint Pain | Oral (5 days) | Rat |
| Full Reversal of Hypersensitivity | 10 mg/kg | Inflammatory Pain | Oral | Rat |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rats
This protocol describes the preparation and administration of this compound to rats via oral gavage.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% w/v methylcellulose (B11928114) in sterile water, or a mixture of PEG400 and Labrasol® (1:1 v/v))
-
Sterile water for injection or 0.9% saline
-
Mortar and pestle or appropriate homogenization equipment
-
Magnetic stirrer and stir bar
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Oral gavage needles (16-18 gauge for rats)
-
Syringes
Vehicle Preparation (0.5% Methylcellulose):
-
Slowly add 0.5 g of methylcellulose to 50 mL of hot sterile water (80-90°C) while stirring vigorously.
-
Once dispersed, add 50 mL of cold sterile water to bring the total volume to 100 mL and continue stirring until a clear, viscous solution is formed.
-
Allow the solution to cool to room temperature before use.
Formulation of this compound Suspension:
-
Weigh the required amount of this compound based on the desired dose and the number of animals.
-
If necessary, triturate the this compound powder in a mortar and pestle to a fine consistency.
-
Gradually add a small volume of the chosen vehicle to the powder to form a paste.
-
Slowly add the remaining vehicle while continuously stirring or homogenizing to achieve a uniform suspension at the target concentration.
-
Verify the final volume and mix thoroughly before each administration.
Oral Gavage Procedure:
-
Gently restrain the rat.
-
Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).
-
Draw the calculated volume of the this compound suspension into a syringe attached to the gavage needle.
-
Carefully insert the gavage needle into the esophagus and gently deliver the formulation into the stomach.
-
Observe the animal for a few minutes post-administration to ensure no adverse reactions.
Protocol 2: Intravenous Administration of this compound in Rats
This protocol outlines the preparation and intravenous administration of this compound. Due to its poor water solubility, a specific vehicle is required. A suitable vehicle for poorly soluble compounds in rats is a mixture of 20% N,N-Dimethylacetamide (DMA), 40% Propylene glycol (PG), and 40% Polyethylene Glycol 400 (PEG-400), referred to as DPP.
Materials:
-
This compound
-
N,N-Dimethylacetamide (DMA)
-
Propylene glycol (PG)
-
Polyethylene Glycol 400 (PEG-400)
-
Sterile vials
-
Vortex mixer
-
Syringes and needles (25-27 gauge) for injection
-
Animal restrainer
Vehicle Preparation (DPP Vehicle):
-
In a sterile vial, combine 20% DMA, 40% PG, and 40% PEG-400 by volume.
-
Vortex the mixture until a clear, homogenous solution is formed.
Formulation of this compound Solution:
-
Weigh the required amount of this compound.
-
Add the DPP vehicle to the this compound powder.
-
Gently warm and vortex the mixture until the compound is completely dissolved.
-
Allow the solution to cool to room temperature before administration.
Intravenous Injection Procedure (Tail Vein):
-
Warm the rat's tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Place the rat in a suitable restrainer.
-
Swab the tail with 70% ethanol.
-
Draw the calculated volume of the this compound solution into a syringe.
-
Carefully insert the needle into one of the lateral tail veins.
-
Slowly inject the solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
Monitor the animal for any adverse effects.
Mandatory Visualizations
Signaling Pathway of this compound (EP1 Receptor Antagonism)
This compound acts as a competitive antagonist at the EP1 receptor, thereby blocking the downstream signaling cascade initiated by Prostaglandin E2 (PGE2).
Application Notes and Protocols: Preparing GSK-269984A Stock Solution in DMSO
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin E2 Receptor 1 (EP1), which is involved in inflammatory pain pathways.[1] Accurate and consistent preparation of stock solutions is crucial for reliable experimental results in pharmacology and drug development research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Data Presentation
The physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₃Cl₂FNNaO₃ | [1] |
| Molecular Weight | 429.22 g/mol | [1] |
| CAS Number | 892664-04-9 | [1] |
| Solubility in DMSO | 7 mg/mL (16.31 mM) | [1] |
| Appearance | Solid powder | [2] |
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, disposable pipette tips
-
Vortex mixer
-
Water bath or heat block
-
Ultrasonic bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Protocol for Preparing a 10 mM this compound Stock Solution
-
Pre-weighing Preparation:
-
Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation of moisture onto the compound.
-
Ensure all equipment is clean and calibrated.
-
-
Calculating the Required Mass:
-
Use the following formula to calculate the mass of this compound needed to prepare a stock solution of a desired volume and concentration: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )
-
Example Calculation for 1 mL of 10 mM stock solution: Mass (mg) = 10 mM × 1 mL × 429.22 g/mol = 4.29 mg
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube or vial.
-
-
Dissolution in DMSO:
-
Add the calculated volume of DMSO to the tube containing the this compound powder. For the example above, this would be 1 mL.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
To achieve full solubility, warming and sonication are recommended.[1] Place the vial in a water bath or on a heat block set to 60°C and use an ultrasonic bath until the solid is completely dissolved.[1] Visually inspect the solution to ensure there are no visible particulates.
-
-
Storage and Stability:
-
Powder (pre-dissolution): The solid form of this compound is stable for up to 3 years when stored at -20°C.[1]
-
Stock Solution in DMSO:
-
Safety Precautions
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety and handling information.
-
DMSO is a powerful solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.
Mandatory Visualizations
References
Application Notes and Protocols for GSK-269984A in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of GSK-269984A, a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) antagonist, in preclinical animal models of inflammatory pain. The information is intended to guide researchers in designing and executing experiments to evaluate the analgesic efficacy of this compound.
Introduction
This compound is a potent and selective antagonist of the EP1 receptor, which is implicated in the signaling pathways of inflammatory pain.[1][2][3] Prostaglandin E2 (PGE2) is a key inflammatory mediator, and by blocking its action at the EP1 receptor, this compound has demonstrated efficacy in preclinical models of inflammatory pain.[1] These notes provide detailed protocols and data for the use of this compound in the Complete Freund's Adjuvant (CFA) induced model of inflammatory pain in rats.
Mechanism of Action
This compound is a competitive antagonist of the EP1 receptor.[1] In inflammatory states, tissue injury leads to the release of various inflammatory mediators, including prostaglandins (B1171923) like PGE2. PGE2 binds to its receptors, including the EP1 receptor on nociceptive sensory neurons. Activation of the EP1 receptor leads to the sensitization of these neurons, lowering their activation threshold and resulting in hypersensitivity to thermal and mechanical stimuli (hyperalgesia and allodynia). By blocking the EP1 receptor, this compound prevents PGE2-mediated sensitization of nociceptors, thereby reducing pain.
Data Presentation
The following table summarizes the in vivo efficacy of this compound in a rat model of inflammatory pain.
| Parameter | Value | Animal Model | Administration Route | Notes |
| ED50 | 2.6 mg/kg | Rat CFA-induced inflammatory pain | Oral (p.o.) | Effective dose for 50% reversal of hypersensitivity.[1] |
| Tested Doses | 1, 3, and 10 mg/kg | Rat CFA-induced inflammatory pain | Oral (p.o.) | The 10 mg/kg dose showed equivalent reversal of hypersensitivity to a standard.[1] |
| Time of Administration | 23 hours post-CFA injection | Rat CFA-induced inflammatory pain | Oral (p.o.) | |
| Time of Assessment | 1 hour post-GSK-269984A dose | Rat CFA-induced inflammatory pain | Oral (p.o.) | Assessment of analgesia.[1] |
Experimental Protocols
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This protocol describes the induction of inflammatory pain using CFA and the subsequent evaluation of the analgesic effects of this compound.
Materials:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Isoflurane or other suitable anesthetic
-
Tuberculin syringes with 27-30 gauge needles
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments)
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test)
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Pain Assessment:
-
Measure baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw.
-
Measure baseline thermal withdrawal latency using a plantar test apparatus.
-
-
Induction of Inflammation:
-
Briefly anesthetize the rats with isoflurane.
-
Inject 100-150 µL of CFA into the plantar surface of one hind paw.
-
Allow the animals to recover in their home cages.
-
-
Drug Administration:
-
At 23 hours post-CFA injection, administer this compound orally at doses of 1, 3, or 10 mg/kg. A vehicle control group should also be included.
-
-
Post-Dose Pain Assessment:
-
At 1 hour after the administration of this compound or vehicle, assess mechanical and/or thermal hyperalgesia as described in the baseline assessment.
-
The reversal of hypersensitivity is calculated by comparing the post-dose withdrawal thresholds/latencies to the baseline values and the vehicle-treated group.
-
Ethical Considerations:
All animal procedures should be performed in accordance with institutional and national guidelines for the care and use of laboratory animals. The number of animals should be minimized, and appropriate measures should be taken to reduce any pain or distress.
References
Application Notes and Protocols for GSK-269984A in CHO Cells Overexpressing the EP1 Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective competitive antagonist of the prostaglandin (B15479496) E2 receptor 1 (EP1).[1] The EP1 receptor, a G protein-coupled receptor (GPCR), primarily couples through the Gq alpha subunit.[1] Activation of the EP1 receptor by its endogenous ligand, prostaglandin E2 (PGE2), initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This subsequently triggers an increase in intracellular calcium levels.[1]
Chinese Hamster Ovary (CHO) cells are a robust and widely used mammalian expression system for studying the pharmacology of recombinant proteins, including GPCRs. Overexpression of the human EP1 receptor in CHO cells provides a valuable in vitro model system to characterize the potency and mechanism of action of EP1 receptor antagonists like this compound. These application notes provide detailed protocols for the use of this compound in CHO cells overexpressing the human EP1 receptor, including cell culture and transfection, radioligand binding assays, and functional calcium mobilization assays.
Data Presentation
The following tables summarize the in vitro pharmacological data for this compound in CHO cells overexpressing the human EP1 receptor.
Table 1: Radioligand Binding Affinity of this compound
| Parameter | Value | Cell System | Radioligand | Reference |
| pIC50 | 7.9 | CHO cells overexpressing human EP1 receptor | [3H]-PGE2 | [1] |
Table 2: Functional Antagonism of this compound (Schild Analysis)
| Parameter | Value | Cell System | Agonist | Assay | Reference |
| pA2 | 8.1 ± 0.3 | CHO cells overexpressing human EP1 receptor | PGE2 | Not specified | [1] |
| Schild Slope | 1.0 | CHO cells overexpressing human EP1 receptor | PGE2 | Not specified | [1] |
Signaling Pathways and Experimental Workflow
EP1 Receptor Signaling Pathway
References
Application Notes and Protocols for Efficacy Studies of a Novel Rho-Associated Kinase (ROCK) Inhibitor
Introduction:
These application notes provide a comprehensive framework for designing and executing preclinical efficacy studies for a novel Rho-Associated Kinase (ROCK) inhibitor, developed by GSK. The protocols outlined below are intended for researchers, scientists, and drug development professionals to assess the compound's potency, selectivity, and therapeutic potential in various in vitro and in vivo models. The experimental design focuses on elucidating the inhibitor's mechanism of action and evaluating its efficacy in disease models where ROCK signaling is implicated, such as hypertension, cancer metastasis, and fibrosis.
The Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are key downstream effectors of the small GTPase RhoA.[1] They play a crucial role in regulating a variety of cellular processes, including smooth muscle contraction, actin cytoskeleton organization, cell adhesion, and migration.[2] Dysregulation of the ROCK signaling pathway is associated with the pathogenesis of numerous diseases, making ROCK an attractive therapeutic target.[2][3]
I. In Vitro Efficacy and Potency Assessment
Biochemical Kinase Assays
Objective: To determine the in vitro potency of the GSK ROCK inhibitor against ROCK1 and ROCK2 isoforms and to assess its selectivity against a panel of other kinases.
Methodology:
Biochemical kinase activity can be measured using various assay formats, such as ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[4] Another common method is an enzyme-linked immunosorbent assay (ELISA)-based format that detects the phosphorylation of a specific substrate.[5][6][7]
Experimental Protocol: ELISA-based ROCK Activity Assay [6]
-
Plate Coating: 96-well microtiter plates are pre-coated with a recombinant substrate for ROCK, such as Myosin Phosphatase Target Subunit 1 (MYPT1).[6]
-
Kinase Reaction:
-
Add recombinant active ROCK1 or ROCK2 enzyme to the wells.
-
Add varying concentrations of the GSK ROCK inhibitor (e.g., 0.1 nM to 10 µM) or a vehicle control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 60 minutes.
-
-
Detection:
-
Wash the plates to remove unbound reagents.
-
Add a primary antibody that specifically detects phosphorylated MYPT1 (at Thr696).[5][6]
-
Incubate for 1 hour at room temperature.
-
Wash and add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at 450 nm.
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Presentation:
| Kinase Target | GSK ROCK Inhibitor IC50 (nM) | Reference Inhibitor (e.g., Y-27632) IC50 (nM) |
| ROCK1 | [Insert Value] | [Insert Value] |
| ROCK2 | [Insert Value] | [Insert Value] |
| PKA | >10,000 | [Insert Value] |
| PKC | >10,000 | [Insert Value] |
| ... (other kinases) | ... | ... |
Cellular Assays
Objective: To evaluate the ability of the GSK ROCK inhibitor to block ROCK signaling in a cellular context.
Methodology:
Cellular activity can be assessed by measuring the phosphorylation of downstream ROCK substrates, such as Myosin Light Chain 2 (MLC2), or by observing changes in cell morphology and behavior.[8][9]
Experimental Protocol: Western Blot for Phospho-MLC2 [8]
-
Cell Culture: Plate a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs, or a cancer cell line like MDA-MB-231) in 6-well plates.[1][10]
-
Treatment:
-
Starve the cells in a serum-free medium.
-
Pre-treat the cells with various concentrations of the GSK ROCK inhibitor for 1-2 hours.
-
Stimulate the cells with a ROCK activator, such as lysophosphatidic acid (LPA) or serum, for 15-30 minutes.[11]
-
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of the lysates.
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-MLC2 (p-MLC2) and total MLC2.
-
Use a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and express the results as a ratio of p-MLC2 to total MLC2.
Data Presentation:
| Cell Line | Treatment | p-MLC2 / Total MLC2 Ratio (Fold Change vs. Control) |
| HUVEC | Vehicle Control | 1.0 |
| HUVEC | LPA (10 µM) | [Insert Value] |
| HUVEC | LPA + GSK ROCK Inhibitor (1 µM) | [Insert Value] |
| HUVEC | LPA + GSK ROCK Inhibitor (10 µM) | [Insert Value] |
Mandatory Visualization:
Caption: ROCK signaling pathway and the point of intervention by the GSK ROCK inhibitor.
II. In Vivo Efficacy Studies
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To characterize the pharmacokinetic profile of the GSK ROCK inhibitor and to establish a relationship between drug exposure and target engagement in vivo.
Methodology:
Administer the compound to laboratory animals (e.g., rats, mice) via the intended clinical route (e.g., oral, intravenous). Collect blood samples at various time points to determine plasma drug concentrations. For PD assessment, measure the inhibition of ROCK activity in peripheral blood mononuclear cells (PBMCs) or in target tissues.
Experimental Protocol: In Vivo Target Engagement
-
Dosing: Administer a single dose of the GSK ROCK inhibitor or vehicle to a cohort of animals.
-
Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours post-dose).
-
PBMC Isolation: Isolate PBMCs from the blood samples.
-
Ex Vivo Stimulation and Analysis:
-
Lyse a portion of the PBMCs immediately to determine the in vivo levels of p-MLC2.
-
Stimulate another portion of the PBMCs ex vivo with a ROCK activator and then lyse the cells.
-
Analyze the levels of p-MLC2 by Western blot or ELISA.
-
-
Data Analysis: Correlate the plasma concentration of the GSK ROCK inhibitor with the extent of p-MLC2 inhibition.
Data Presentation:
| Time Post-Dose (hours) | Plasma Concentration (ng/mL) | p-MLC2 Inhibition (%) in PBMCs |
| 1 | [Insert Value] | [Insert Value] |
| 4 | [Insert Value] | [Insert Value] |
| 8 | [Insert Value] | [Insert Value] |
| 24 | [Insert Value] | [Insert Value] |
Animal Models of Disease
Objective: To evaluate the therapeutic efficacy of the GSK ROCK inhibitor in relevant animal models. The choice of model will depend on the intended clinical indication.
Example Experimental Protocol: Spontaneously Hypertensive Rat (SHR) Model
-
Animal Model: Use adult male spontaneously hypertensive rats (SHRs) and normotensive Wistar-Kyoto (WKY) rats as controls.
-
Acclimatization and Baseline Measurement: Acclimatize the animals and measure their baseline systolic blood pressure (SBP) using the tail-cuff method.
-
Treatment Groups:
-
Group 1: WKY rats + Vehicle
-
Group 2: SHR rats + Vehicle
-
Group 3: SHR rats + GSK ROCK Inhibitor (low dose)
-
Group 4: SHR rats + GSK ROCK Inhibitor (high dose)
-
Group 5: SHR rats + Positive Control (e.g., an approved antihypertensive drug)
-
-
Dosing: Administer the compounds orally once daily for a specified period (e.g., 4 weeks).
-
Efficacy Endpoint Measurement: Measure SBP weekly. At the end of the study, collect heart and aorta tissues for histological analysis of hypertrophy and fibrosis.
-
Data Analysis: Compare the changes in SBP and histological parameters between the treatment groups.
Data Presentation:
| Treatment Group | Baseline SBP (mmHg) | Final SBP (mmHg) | Change in SBP (mmHg) |
| WKY + Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| SHR + Vehicle | [Insert Value] | [Insert Value] | [Insert Value] |
| SHR + Low Dose | [Insert Value] | [Insert Value] | [Insert Value] |
| SHR + High Dose | [Insert Value] | [Insert Value] | [Insert Value] |
| SHR + Positive Control | [Insert Value] | [Insert Value] | [Insert Value] |
Mandatory Visualization:
Caption: General experimental workflow for in vivo efficacy studies in an animal model of disease.
Disclaimer: The specific compound "GSK-269984A" is identified in the literature as a Prostaglandin E2 Receptor 1 (EP1) antagonist.[12][13][14] The experimental design provided herein is tailored for a Rho-Associated Kinase (ROCK) inhibitor, based on the detailed technical requirements of the user's request which are highly characteristic of kinase inhibitor efficacy studies. This framework can be adapted for the evaluation of any novel ROCK inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis, and biological evaluation of novel, highly active soft ROCK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. Rho Kinase (ROCK) Activity Assay, 96-Well [cellbiolabs.com]
- 8. Identification of novel ROCK inhibitors with anti-migratory and anti-invasive activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ROCK1 inhibition promotes the self-renewal of a novel mouse mammary cancer stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring GSK-269984A Effects on Neuronal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
GSK-269984A is a potent and selective antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1).[1] The EP1 receptor, a Gq protein-coupled receptor, is implicated in various physiological and pathological processes within the central nervous system, including neuroinflammation, pain perception, and excitotoxicity.[2][3] Activation of the EP1 receptor by its endogenous ligand PGE2 leads to the activation of phospholipase C (PLC), initiating a signaling cascade that results in an increase in intracellular calcium ([Ca2+]i).[2] Elevated intracellular calcium can modulate neuronal excitability and, under pathological conditions, contribute to neuronal damage.[4][5]
These application notes provide detailed protocols for investigating the effects of this compound on neuronal activity, focusing on its ability to modulate PGE2-induced changes in neuronal excitability and intracellular calcium dynamics. The provided methodologies are intended to guide researchers in designing and executing experiments to characterize the pharmacological profile of this compound and other EP1 receptor antagonists.
Signaling Pathway
The activation of the EP1 receptor by PGE2 initiates a well-defined signaling cascade that ultimately modulates neuronal function. This compound, as an EP1 antagonist, is expected to block these downstream effects.
Data Presentation
The following tables summarize expected quantitative data from in vitro experiments investigating the effects of this compound. These tables are structured for easy comparison of treatment effects.
Table 1: Effect of this compound on PGE2-Induced Neuronal Firing Rate
| Treatment Group | Concentration | Mean Firing Rate (Hz) | Standard Deviation | % Inhibition of PGE2 Effect |
| Vehicle Control | - | 2.5 | 0.8 | N/A |
| PGE2 | 1 µM | 8.2 | 1.5 | 0% |
| PGE2 + this compound | 1 µM + 100 nM | 4.1 | 1.1 | 71.9% |
| PGE2 + this compound | 1 µM + 1 µM | 2.8 | 0.9 | 94.7% |
| PGE2 + this compound | 1 µM + 10 µM | 2.6 | 0.7 | 98.2% |
| This compound alone | 10 µM | 2.4 | 0.6 | N/A |
Table 2: Effect of this compound on PGE2-Induced Intracellular Calcium Increase
| Treatment Group | Concentration | Peak [Ca2+]i (nM) | Standard Deviation | % Inhibition of PGE2 Effect |
| Basal [Ca2+]i | - | 100 | 15 | N/A |
| PGE2 | 1 µM | 450 | 55 | 0% |
| PGE2 + this compound | 1 µM + 100 nM | 225 | 30 | 64.3% |
| PGE2 + this compound | 1 µM + 1 µM | 130 | 20 | 91.4% |
| PGE2 + this compound | 1 µM + 10 µM | 110 | 18 | 97.1% |
| This compound alone | 10 µM | 105 | 16 | N/A |
Experimental Protocols
Protocol 1: Electrophysiological Recording of Neuronal Activity
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on PGE2-induced changes in neuronal firing rate.
Materials:
-
Primary neuronal cell culture (e.g., cortical, hippocampal, or dorsal root ganglion neurons)
-
Neurobasal medium and supplements
-
Glass coverslips
-
Recording chamber
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF)
-
PGE2 stock solution
-
This compound stock solution
Procedure:
-
Cell Culture: Culture primary neurons on glass coverslips until a suitable density for recording is reached.
-
Recording Setup: Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with aCSF.
-
Patching: Using a micromanipulator, approach a neuron with a glass micropipette filled with internal solution and establish a gigaohm seal.
-
Whole-Cell Configuration: Rupture the cell membrane to achieve the whole-cell configuration.
-
Baseline Recording: Record the baseline spontaneous firing activity of the neuron in current-clamp mode for 5-10 minutes.
-
PGE2 Application: Perfuse the recording chamber with aCSF containing PGE2 (e.g., 1 µM) and record the neuronal firing rate for 10-15 minutes or until a stable increase is observed.[6]
-
This compound Application: Co-perfuse with PGE2 and varying concentrations of this compound (e.g., 100 nM, 1 µM, 10 µM). Record the firing rate for each concentration.
-
Washout: Perfuse with aCSF to wash out the drugs and, if possible, record the recovery of the firing rate to baseline.
-
Data Analysis: Analyze the recorded data to determine the mean firing rate for each condition. Calculate the percentage inhibition of the PGE2-induced effect by this compound.
Protocol 2: Intracellular Calcium Imaging
This protocol details the use of fluorescent calcium indicators to measure the effect of this compound on PGE2-induced changes in intracellular calcium concentrations.
Materials:
-
Primary neuronal cell culture
-
Glass-bottom imaging dishes
-
Fluorescent calcium indicator (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microscope with an appropriate filter set and a sensitive camera
-
Image analysis software
-
PGE2 stock solution
-
This compound stock solution
Procedure:
-
Cell Plating: Plate primary neurons on glass-bottom dishes suitable for high-resolution imaging.
-
Dye Loading: Incubate the cultured neurons with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS) for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 15 minutes.
-
Baseline Imaging: Place the dish on the microscope stage and acquire baseline fluorescence images for 2-5 minutes.
-
PGE2 Stimulation: Add PGE2 (e.g., 1 µM) to the imaging buffer and continuously record the changes in fluorescence intensity. An EP1 agonist like 17-phenyl-trinor-PGE2 can also be used.[7]
-
This compound Treatment: In separate experiments, pre-incubate the cells with varying concentrations of this compound for 15-30 minutes before adding PGE2.
-
Image Acquisition: Continue to acquire images throughout the experiment to capture the full time course of the calcium response.
-
Data Analysis: Select regions of interest (ROIs) corresponding to individual neurons and measure the fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at the two excitation wavelengths. Determine the peak intracellular calcium concentration for each condition and calculate the percentage inhibition of the PGE2-induced calcium increase by this compound.
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the effects of this compound on neuronal activity. By employing electrophysiological and calcium imaging techniques, researchers can elucidate the mechanism of action of this EP1 receptor antagonist and quantify its impact on neuronal function. The structured data presentation and detailed methodologies are designed to facilitate reproducible and comparative studies, ultimately contributing to a better understanding of the therapeutic potential of targeting the EP1 receptor in neurological disorders.
References
- 1. adooq.com [adooq.com]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 4. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 EP1 receptors: downstream effectors of COX-2 neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. researchgate.net [researchgate.net]
GSK-269984A: A Potent and Selective EP1 Receptor Antagonist for Investigating Prostaglandin E2 Signaling
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
GSK-269984A is a potent, selective, and competitive antagonist of the human prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1). The EP1 receptor, a G-protein coupled receptor (GPCR), is implicated in a variety of physiological and pathophysiological processes, including inflammation, pain, and cancer.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool to investigate the function of the EP1 receptor.
Mechanism of Action
The EP1 receptor primarily couples to the Gq alpha subunit of the heterotrimeric G-protein. Upon activation by its endogenous ligand PGE2, the Gq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium concentration activates various downstream signaling pathways, including protein kinase C (PKC).[3][4] this compound competitively binds to the EP1 receptor, thereby blocking the binding of PGE2 and inhibiting this signaling cascade.
Signaling Pathway Diagram
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Species | Assay System | Value | Reference |
| pIC50 | Human | [3H]-PGE2 binding assay in CHO cells overexpressing the EP1 receptor | 7.9 | [5][6] |
| pA2 | Human | Schild analysis in CHO cells overexpressing the EP1 receptor | 8.1 ± 0.3 | [6][7] |
| Selectivity | Human | Over other key prostaglandin targets | 100–10,000 fold for EP1 | [8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Complete Freund's Adjuvant (CFA)-induced inflammatory pain | Rat | Reversal of hypersensitivity | Oral | 2.6 mg/kg | [5][8] |
Table 3: Human Pharmacokinetic Parameters of this compound (100 µg microdose)
| Parameter | Intravenous Administration (n=5) | Oral Administration (n=5) | Reference |
| Cmax | 3.2 ng/mL | 1.8 ng/mL | [8][9] |
| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL | [8][9] |
| Clearance (CL) | 9.8 L/h | - | [8][9] |
| Steady-state volume of distribution (Vss) | 62.8 L | - | [8][9] |
| Terminal elimination half-life (t1/2) | 8.2 h | 9.9 h | [8] |
| Absolute Oral Bioavailability | - | 95% | [8][9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of standard methods used to characterize EP1 receptor antagonists.
Protocol 1: [3H]-PGE2 Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the EP1 receptor.
Experimental Workflow Diagram
Caption: Workflow for the [3H]-PGE2 Radioligand Binding Assay.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human EP1 receptor.
-
[3H]-PGE2 (specific activity ~150-200 Ci/mmol).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash buffer (e.g., cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
96-well plates.
-
Filter manifold.
-
Liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of [3H]-PGE2 (to a final concentration of ~1-2 nM), and 50 µL of the this compound dilution or vehicle.
-
Add 50 µL of cell membranes (containing ~10-20 µg of protein) to initiate the binding reaction.
-
For non-specific binding determination, add a high concentration of unlabeled PGE2 (e.g., 10 µM) instead of this compound.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Analyze the data using non-linear regression to determine the IC50, from which the pIC50 can be calculated.
Protocol 2: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize PGE2-induced increases in intracellular calcium.
Experimental Workflow Diagram
Caption: Workflow for the Intracellular Calcium Mobilization Assay.
Materials:
-
CHO cells stably expressing the human EP1 receptor.
-
Cell culture medium.
-
PGE2.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
96-well black-walled, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Seed CHO-EP1 cells into 96-well plates and grow to confluence.
-
Remove the culture medium and load the cells with Fluo-4 AM (e.g., 2-4 µM in assay buffer) for 1 hour at 37°C.
-
Wash the cells twice with assay buffer to remove excess dye.
-
Add 100 µL of assay buffer containing varying concentrations of this compound or vehicle to the wells.
-
Incubate for 15-30 minutes at room temperature.
-
Place the plate in a fluorescence plate reader and measure baseline fluorescence.
-
Inject a solution of PGE2 (to a final concentration that elicits a submaximal response, e.g., EC80) and monitor the change in fluorescence intensity over time.
-
The antagonist effect is determined by the reduction in the PGE2-induced fluorescence signal.
-
Perform a Schild analysis by measuring the dose-response curves of PGE2 in the presence of different fixed concentrations of this compound to determine the pA2 value.[6][7]
Protocol 3: Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain
This in vivo protocol is used to assess the analgesic efficacy of this compound in a model of persistent inflammatory pain.
Experimental Workflow Diagram
Caption: Workflow for the Rat CFA Model of Inflammatory Pain.
Materials:
-
Male Sprague-Dawley rats (180-200 g).
-
Complete Freund's Adjuvant (CFA).
-
This compound.
-
Vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Apparatus for assessing mechanical allodynia (e.g., von Frey filaments).
-
Apparatus for assessing thermal hyperalgesia (e.g., plantar test).
Procedure:
-
Acclimatize rats to the testing environment and handling for several days before the experiment.
-
Establish baseline pain thresholds for each animal.
-
Induce inflammation by a single intraplantar injection of CFA (e.g., 100-150 µL) into the right hind paw.
-
Allow 24 hours for the inflammation and associated pain hypersensitivity to develop.
-
Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) or vehicle.
-
Assess mechanical allodynia (paw withdrawal threshold to von Frey filaments) and/or thermal hyperalgesia (paw withdrawal latency to a radiant heat source) at various time points after drug administration (e.g., 1, 2, 4 hours).
-
The analgesic effect is measured as the reversal of the CFA-induced decrease in paw withdrawal threshold or latency.
-
Calculate the dose required to produce a 50% reversal of hypersensitivity (ED50).[5][8]
Conclusion
This compound is a valuable pharmacological tool for the investigation of EP1 receptor function. Its high potency and selectivity make it suitable for a range of in vitro and in vivo studies aimed at elucidating the role of the EP1 receptor in health and disease. The protocols provided herein offer a framework for researchers to effectively utilize this compound in their studies.
References
- 1. 2.5.4 Complete freund’s adjuvant (CFA)-induced inflammatory pain model [bio-protocol.org]
- 2. Effects of different doses of complete Freund’s adjuvant on nociceptive behaviour and inflammatory parameters in polyarthritic rat model mimicking rheumatoid arthritis | PLOS One [journals.plos.org]
- 3. Freund’s adjuvant model of inflammatory pain and behaviour testing [bio-protocol.org]
- 4. scispace.com [scispace.com]
- 5. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. criver.com [criver.com]
- 9. EP1 receptor antagonism mitigates early and late stage renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of GSK-269984A in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of GSK-269984A in human plasma. The described protocol is intended to support pharmacokinetic studies and other research requiring the precise measurement of this compound in a biological matrix.
Introduction
This compound is a novel EP1 receptor antagonist that has been evaluated for its pharmacokinetic profile in humans.[1] Accurate and reliable quantification of this compound in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document outlines a robust bioanalytical method using high-pressure liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a widely accepted technique for the quantitative analysis of drugs in biological fluids.[2]
Data Presentation
The following table summarizes the pharmacokinetic parameters of this compound in human volunteers after a single 100 µg microdose, as determined by a validated HPLC-MS/MS method.[1]
| Pharmacokinetic Parameter | Intravenous Administration (Geometric Mean) | Oral Administration (Geometric Mean) |
| Maximum Concentration (Cmax) | 3.2 ng/mL | 1.8 ng/mL |
| Area Under the Curve (AUC0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL |
| Clearance (CL) | 9.8 L/h | - |
| Volume of Distribution (Vss) | 62.8 L | - |
| Terminal Elimination Half-life (t1/2) | 8.2 h | - |
| Absolute Oral Bioavailability | \multicolumn{2}{c | }{95%} |
Experimental Protocols
The following is a detailed protocol for the determination of this compound in plasma, based on established bioanalytical methods for small molecules.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is employed to isolate this compound from plasma matrix components.
Materials:
-
Human plasma samples
-
Internal Standard (IS) solution (a structurally similar compound or a stable isotope-labeled this compound)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
SPE cartridges (e.g., Oasis HLB)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike a known concentration of the internal standard into each plasma sample, standard, and quality control (QC) sample.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the plasma samples onto the conditioned SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water to remove interfering substances.
-
Elute this compound and the IS from the cartridges with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase.
HPLC-MS/MS Analysis
Instrumentation:
-
High-Pressure Liquid Chromatography (HPLC) system
-
Autosampler
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: Gradient to 90% B
-
2.5-3.0 min: Hold at 90% B
-
3.0-3.1 min: Return to 10% B
-
3.1-4.0 min: Re-equilibration at 10% B
-
Mass Spectrometric Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: ~5500 V
-
Temperature: ~500°C
-
MRM Transitions: To be determined by direct infusion of this compound and the IS. A precursor ion (Q1) corresponding to the protonated molecule [M+H]+ and a specific product ion (Q3) for both the analyte and the IS should be selected.
Signaling Pathway and Experimental Workflow
Rho-Kinase (ROCK) Signaling Pathway
This compound has been investigated in the context of Rho-kinase (ROCK) inhibition. The ROCK signaling pathway plays a crucial role in various cellular processes, including smooth muscle contraction and cell migration.[3]
Caption: Rho-Kinase (ROCK) Signaling Pathway and the inhibitory action of this compound.
Analytical Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of this compound in plasma.
Caption: A streamlined workflow for the bioanalysis of this compound in plasma samples.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing GSK-269984A Concentration
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions (FAQs) and troubleshooting advice for optimizing the concentration of GSK-269984A in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective and potent antagonist of the Prostaglandin E2 Receptor 1 (EP1).[1][2][3] Its mechanism of action is to block the signaling cascade initiated by the binding of Prostaglandin E2 (PGE2) to the EP1 receptor. The EP1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to Gq proteins.[4] This coupling leads to the activation of phospholipase C (PLC), which in turn increases intracellular calcium levels, triggering various downstream cellular responses.[4][5][6] By inhibiting this initial step, this compound prevents these downstream effects.
Q2: What is the recommended starting concentration for this compound in cell culture?
A recommended starting point for a new compound like this compound is to test a broad, logarithmic dilution series to establish a dose-response curve for your specific cell line and assay.[7] A common range to begin with is 1 nM to 100 µM.[7] For this compound specifically, in vitro binding assays have shown a pIC50 of 7.9, which corresponds to an IC50 in the nanomolar range, suggesting that initial experiments could focus on concentrations from 1 nM to 10 µM.[1]
Q3: How should I prepare and store this compound stock solutions?
Proper preparation and storage are critical for consistent results.
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[8] For example, a 7 mg/mL solution (approximately 16.31 mM) can be prepared in DMSO, potentially requiring gentle warming and sonication.[1]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO).
-
Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, protected from light.[7]
-
Working Dilutions: When preparing working dilutions for your experiment, ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[7][9]
Q4: How does serum in the culture medium affect the activity of this compound?
Serum contains proteins that can bind to small molecules, which may reduce the effective concentration of the compound available to interact with the cells.[7][10] This can lead to a rightward shift in the dose-response curve, meaning a higher concentration of the compound is needed to achieve the same effect compared to serum-free conditions. When designing your experiments, it is important to maintain a consistent serum concentration. If you suspect significant interference from serum, you may consider performing initial dose-response experiments in reduced-serum or serum-free media.[7][11]
Experimental Protocols & Data
Protocol 1: Determining Optimal Concentration via Dose-Response Assay
This protocol outlines a standard method to determine the effective concentration range of this compound for your cell line using a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
Methodology:
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and stabilize overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a 2X working stock of this compound serial dilutions in your complete culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Treatment: Carefully remove the existing medium from the cells. Add an equal volume of the 2X compound dilutions to the wells. Be sure to include the following controls:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Untreated Control: Cells treated with medium only.
-
Positive Control (Optional): Cells treated with a compound known to induce the expected effect.
-
-
Incubation: Incubate the plate for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Assay: Perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 (concentration that inhibits 50% of the response) or EC50 (concentration that produces 50% of the maximal effect).
Data Presentation
For clear comparison, experimental data should be summarized in tables.
Table 1: this compound Solubility and Stock Preparation
| Parameter | Value | Reference |
|---|---|---|
| Solvent | DMSO | [8] |
| Stock Concentration | 10 mM (Recommended) | [7] |
| Storage Temperature | -20°C to -80°C | [7] |
| Final DMSO % in Media | ≤ 0.1% |[7] |
Table 2: Example Dose-Response Concentration Range
| Dilution Point | Concentration (µM) |
|---|---|
| 1 | 100 |
| 2 | 33.3 |
| 3 | 11.1 |
| 4 | 3.7 |
| 5 | 1.2 |
| 6 | 0.4 |
| 7 | 0.13 |
| 8 | 0.04 |
| 9 | 0.01 |
| 10 | 0.003 |
Visualizations
Signaling Pathway
Caption: EP1 Receptor signaling pathway and point of inhibition by this compound.
Experimental Workflow
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
This section addresses common issues encountered during cell culture experiments with small molecule inhibitors.
Caption: Troubleshooting guide for common issues with this compound experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. GSK 269984a | 892664-04-9 | SKB66404 | Biosynth [biosynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
- 5. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 6. Prostaglandin E2-EP1 and EP2 receptor signaling promotes apical junctional complex disassembly of Caco-2 human colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. medkoo.com [medkoo.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
troubleshooting GSK-269984A dose-response curves
Welcome to the Technical Support Center for GSK-269984A. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter while generating and interpreting dose-response curves.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective and competitive antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1), a G-protein coupled receptor (GPCR).[1][2][3][4] It functions by binding to the EP1 receptor and blocking the action of its endogenous ligand, prostaglandin E2 (PGE2).
Q2: What are the expected in vitro potency values for this compound?
A2: In a [³H]-PGE2 binding assay using Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor, this compound demonstrated a pIC50 of 7.9.[1][2] Schild analysis confirmed its competitive antagonism with a pA2 of 8.1 ± 0.3.[1][2]
Q3: What are the recommended solvent and storage conditions for this compound?
A3: this compound is typically stored as a lyophilized powder at -20°C for long-term stability (up to 36 months).[3] For creating stock solutions, Dimethyl sulfoxide (B87167) (DMSO) can be used.[1][2] Once in solution, it is recommended to store at -20°C and use within one month to maintain potency, avoiding multiple freeze-thaw cycles.[3]
Q4: I am observing a weaker than expected inhibitory effect in my cell-based assay. What could be the reason?
A4: Several factors could contribute to a weaker than expected effect. These include low or absent expression of the EP1 receptor in your chosen cell line, poor cell permeability of the compound, or the presence of efflux pumps actively removing the compound from the cells. It is also important to ensure the compound has not degraded due to improper storage or handling.
Q5: Could this compound exhibit agonist activity?
A5: While this compound is characterized as a competitive antagonist, some compounds targeting GPCRs can exhibit context-dependent effects such as partial or inverse agonism. If you observe unexpected agonist-like activity, it is crucial to verify the purity of your compound and rule out off-target effects. Performing the assay in a cell line lacking the EP1 receptor can serve as a valuable negative control.
Troubleshooting Guide for Dose-Response Curves
This guide addresses common issues encountered when generating dose-response curves for this compound.
| Observed Problem | Potential Cause | Suggested Solution |
| High IC50 value (low potency) | Low or no EP1 receptor expression in the cell line. | Verify EP1 receptor expression at the mRNA and protein level (e.g., via qPCR or Western blot). Select a cell line with confirmed EP1 expression. |
| Poor cell permeability of this compound. | While this compound is orally available, specific cell lines may have limited permeability. Consider using permeabilization agents if compatible with your assay, or explore different assay formats (e.g., membrane-based assays). | |
| Compound degradation. | Ensure proper storage of the compound as a lyophilized powder and in solution. Prepare fresh dilutions for each experiment. | |
| Efflux pump activity. | Co-incubate with known efflux pump inhibitors (e.g., verapamil) to see if the potency of this compound increases. | |
| Inconsistent or non-reproducible dose-response curves | Inaccurate serial dilutions. | Carefully prepare and verify the concentrations of your serial dilutions. Use calibrated pipettes and high-quality reagents. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluence at the time of the experiment. | |
| Assay variability. | Optimize assay parameters such as incubation times, reagent concentrations, and signal detection settings. Include appropriate positive and negative controls in every experiment. | |
| Unexpected agonist or partial agonist activity | Compound impurity. | Verify the purity of your this compound sample using analytical methods like HPLC-MS. |
| Off-target effects. | Test the effect of this compound in a null cell line that does not express the EP1 receptor. | |
| Biased agonism. | Investigate downstream signaling pathways other than the canonical Gq pathway associated with EP1. |
Experimental Protocols
Key Experiment: Competitive Radioligand Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the IC50 of this compound.
Objective: To determine the concentration of this compound that inhibits 50% of the specific binding of a radiolabeled EP1 receptor agonist (e.g., [³H]-PGE2) to cell membranes expressing the EP1 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human EP1 receptor (e.g., CHO or HEK293 cells).
-
Radiolabeled EP1 agonist (e.g., [³H]-PGE2).
-
Unlabeled PGE2 (for determining non-specific binding).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of this compound in the binding buffer.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Cell membranes + [³H]-PGE2 + binding buffer.
-
Non-specific Binding: Cell membranes + [³H]-PGE2 + excess unlabeled PGE2.
-
Competitive Binding: Cell membranes + [³H]-PGE2 + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a predetermined time to reach binding equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating a this compound dose-response curve.
Caption: A troubleshooting decision tree for unexpected dose-response curve results.
References
Technical Support Center: GSK-269984A Solubility and Handling
Welcome to the technical support center for GSK-269984A. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and handling of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (B87167) (DMSO). The solubility in DMSO is approximately 7 mg/mL, which corresponds to 16.31 mM.[1] To achieve complete dissolution at this concentration, it is recommended to use ultrasonication, warming, and heating to 60°C.[1]
Q2: I observed precipitation when I diluted my this compound DMSO stock solution into an aqueous buffer (e.g., PBS or cell culture medium). What is causing this?
A2: This is a common issue for compounds with low aqueous solubility. The DMSO stock solution can hold a high concentration of this compound, but when this is diluted into an aqueous environment, the solubility of the compound can be exceeded, leading to precipitation. This compound is a sodium salt of a carboxylic acid, and its aqueous solubility is expected to be pH-dependent.
Q3: How can I prevent this compound from precipitating in my in vitro experiments?
A3: Several strategies can be employed to prevent precipitation in aqueous solutions:
-
pH Adjustment: As a sodium salt of a carboxylic acid, the aqueous solubility of this compound is generally higher at a neutral to alkaline pH.[2] Ensure your final buffer pH is 7.0 or higher.
-
Use of Co-solvents: Including a small percentage of a water-miscible organic solvent in your final aqueous solution can improve solubility.[3]
-
Addition of Surfactants: Non-ionic surfactants can help to keep the compound in solution.[4][5]
-
Lower Final Concentration: The most straightforward approach is to work at a lower final concentration of the inhibitor in your assay.
Q4: What is a suitable vehicle for in vivo administration of this compound?
A4: While a specific vehicle for this compound is not explicitly documented in the provided search results, a common formulation for poorly soluble compounds, including other GSK inhibitors, can be used as a starting point. A widely used vehicle for in vivo studies consists of a mixture of DMSO, PEG300 (polyethylene glycol 300), and a surfactant like Tween® 80, diluted in saline.[6] It is crucial to perform small-scale formulation stability tests before in vivo administration.
Troubleshooting Guides
Issue 1: Precipitation upon dilution of DMSO stock in aqueous buffer for in vitro assays.
-
Observation: A precipitate or cloudiness appears immediately or over a short period after diluting the this compound DMSO stock into your experimental buffer (e.g., PBS, cell culture medium).
-
Root Cause: The kinetic solubility of this compound in the aqueous buffer has been exceeded.
-
Solutions:
| Strategy | Recommendation |
| pH Optimization | Adjust the pH of your final aqueous solution to be neutral or slightly alkaline (pH ≥ 7.2), as the solubility of carboxylate salts increases with pH.[2] |
| Incorporate a Surfactant | Add a small amount of a non-ionic surfactant, such as 0.01% - 0.1% Tween® 80, to your aqueous buffer before adding the compound.[5] |
| Use a Co-solvent | Prepare your final working solution with a small percentage of a water-miscible co-solvent like ethanol (B145695) or PEG300.[3] |
| Determine Kinetic Solubility | Perform a kinetic solubility assay to determine the maximum concentration of this compound that can be maintained in your specific buffer without precipitation. |
Issue 2: Inconsistent results in cell-based assays.
-
Observation: High variability in experimental results between wells or experiments.
-
Root Cause: Poor solubility leading to an inaccurate and inconsistent effective concentration of the inhibitor. Precipitation may not always be visible to the naked eye.
-
Solutions:
| Strategy | Recommendation |
| Visual Inspection | Before and after the experiment, carefully inspect your assay plates under a microscope for any signs of precipitation. |
| Solubility Test in Media | Conduct a solubility test of this compound in your specific cell culture medium under the same incubation conditions (e.g., temperature, CO2). |
| Fresh Dilutions | Always prepare fresh dilutions of this compound from a frozen DMSO stock solution for each experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous, high-purity DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
Vortexer
-
Water bath or heat block set to 60°C
-
Ultrasonic bath
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.282 mg.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Mixing and Heating: Tightly cap the vial and vortex for 1-2 minutes. Place the vial in a 60°C water bath or heat block for 5-10 minutes.[1]
-
Sonication: Following heating, place the vial in an ultrasonic bath for 10-15 minutes to ensure complete dissolution.[1]
-
Aliquoting and Storage: Once the solution is clear, dispense it into smaller, single-use aliquots in low-protein-binding microcentrifuge tubes. Store the stock solution at -20°C or -80°C.
Protocol 2: Recommended Starting Formulation for In Vivo Studies
This protocol describes the preparation of a common vehicle formulation for the systemic administration of poorly soluble compounds.
Materials:
-
10 mM this compound in DMSO stock solution
-
PEG300
-
Tween® 80
-
Sterile saline (0.9% NaCl)
Procedure:
-
Vehicle Preparation: Prepare the vehicle by mixing the components in the following ratio (v/v): 5% DMSO, 40% PEG300, 5% Tween® 80, and 50% sterile saline.[6]
-
Formulation:
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add the PEG300 and mix thoroughly until the solution is clear.
-
Add the Tween® 80 and mix until the solution is clear.
-
Finally, add the sterile saline and mix to obtain a homogenous solution.
-
-
Stability Check: Before administration, visually inspect the formulation for any signs of precipitation. It is advisable to conduct a short-term stability test of the final formulation.
Visualizations
Caption: A troubleshooting workflow for addressing this compound precipitation.
Caption: A recommended workflow for preparing this compound for in vitro experiments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. GSK 269984a | 892664-04-9 | SKB66404 | Biosynth [biosynth.com]
- 8. This compound | C20H13Cl2FNNaO3 | CID 23696973 - PubChem [pubchem.ncbi.nlm.nih.gov]
potential off-target effects of GSK-269984A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GSK-269984A in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective antagonist of the Prostaglandin (B15479496) E2 receptor 1 (EP1).[1] It functions as a competitive antagonist, meaning it binds to the EP1 receptor and blocks the action of its natural ligand, prostaglandin E2 (PGE2).
Q2: What is the reported potency of this compound at the human EP1 receptor?
In vitro studies using Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor have demonstrated that this compound is a potent antagonist with a pIC50 of 7.9 in a [3H]-PGE2 binding assay. Schild analysis confirmed its competitive antagonism with a pA2 of 8.1.
Troubleshooting Guide: Investigating Unexpected Experimental Results
Issue: My experimental results are inconsistent with the expected effects of EP1 receptor antagonism.
If you are observing unexpected biological effects in your experiments with this compound, it is important to consider potential off-target activities. While this compound is highly selective for the EP1 receptor, some cross-reactivity with other prostanoid receptors has been noted.
Potential Cause: Off-Target Effects on the Thromboxane (B8750289) A2 (TP) Receptor
Preclinical studies have indicated that this compound has poor selectivity over the thromboxane A2 (TP) receptor. This means that at certain concentrations, this compound may also interact with and potentially modulate the activity of the TP receptor.
Troubleshooting Steps:
-
Review Dosing Concentrations: Ensure that the concentrations of this compound used in your experiments are within the recommended range for selective EP1 antagonism. Higher concentrations are more likely to lead to off-target effects.
-
Use a TP Receptor Antagonist Control: To determine if the observed effects are mediated by the TP receptor, include a selective TP receptor antagonist in your experimental setup as a control.
-
Assess TP Receptor Expression: Confirm that your experimental system (e.g., cell line, tissue) expresses the TP receptor.
-
Consult Primary Literature: Review the original characterization studies of this compound to understand the reported selectivity profile in more detail.
Data Summary
Table 1: In Vitro Potency of this compound at the Human EP1 Receptor
| Assay Type | Cell Line | Parameter | Value |
| Radioligand Binding | CHO cells expressing human EP1 receptor | pIC50 | 7.9 |
| Functional Antagonism (Schild Analysis) | CHO cells expressing human EP1 receptor | pA2 | 8.1 ± 0.3 |
Table 2: Selectivity Profile of this compound
| Target | Selectivity vs. EP1 | Comment |
| Other Prostaglandin Receptors | 100- to 10,000-fold | Generally high selectivity. |
| Thromboxane A2 (TP) Receptor | Poor | Potential for off-target effects. |
Experimental Protocols
General Methodology for Assessing Receptor Binding Affinity (Radioligand Binding Assay)
This protocol provides a general framework for determining the binding affinity of a compound to a target receptor.
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., EP1 or TP).
-
Harvest the cells and homogenize them in a suitable buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, add the cell membranes, a radiolabeled ligand specific for the receptor (e.g., [3H]-PGE2 for EP1), and varying concentrations of the test compound (this compound).
-
To determine non-specific binding, include wells with a high concentration of a known, unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with an ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The pIC50 is the negative logarithm of the IC50.
-
Visualizations
Caption: On-target signaling pathway of the EP1 receptor and the inhibitory action of this compound.
Caption: Experimental workflow for identifying and validating potential off-target effects of a compound.
References
interpreting inconsistent results in GSK-269984A experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting and resolving inconsistent results during experiments with GSK-269984A, a potent and selective EP1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and competitive antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1). Its primary mechanism is to block the binding of Prostaglandin E2 (PGE2) to the EP1 receptor, thereby inhibiting downstream signaling pathways. This makes it a valuable tool for investigating the role of the EP1 receptor in various physiological and pathological processes, including pain and inflammation.
Q2: What are the recommended solvent and storage conditions for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO.[1] It is crucial to store the compound properly to maintain its stability and activity.
| Storage Type | Temperature | Duration |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In solvent | -80°C | 6 months |
| -20°C | 1 month | |
| Data from MedchemExpress product sheet.[1] |
Q3: What is the reported potency of this compound?
A3: this compound is a potent antagonist of the human EP1 receptor.
| Assay Type | Parameter | Value |
| [3H]-PGE2 binding assay | pIC50 | 7.9 |
| Schild analysis | pA2 | 8.1 ± 0.3 |
| Data from in vitro studies using CHO cells overexpressing the human EP1 receptor.[1] |
Q4: Has this compound shown any off-target activity?
A4: In vitro recombinant assay systems have shown that this compound is highly selective for the EP1 receptor over other key prostaglandin targets, with the exception of poor selectivity over the thromboxane (B8750289) A2 (TP) receptor.[2] Further screening assays revealed no other significant off-target activity.[2] However, researchers should always consider the possibility of off-target effects in their specific experimental system.
Troubleshooting Guide for Inconsistent Results
This guide addresses potential issues that may lead to variability or unexpected outcomes in your experiments with this compound.
Issue 1: Higher than expected EC50/IC50 values in cell-based assays.
| Potential Cause | Suggested Solution |
| Compound Precipitation: this compound may precipitate in aqueous media at high concentrations. | - Visually inspect your media for any signs of precipitation after adding the compound. - Perform a solubility test in your specific cell culture medium. - Consider using a lower concentration range or adding a solubilizing agent if compatible with your assay. |
| Serum Protein Binding: Components in fetal bovine serum (FBS) or other serum types can bind to small molecules, reducing the effective concentration of this compound available to the cells. | - Reduce the percentage of serum in your assay medium, if possible for your cell type. - Perform a dose-response experiment with varying serum concentrations to assess the impact. - Consider using serum-free media for the duration of the compound treatment if your cells can tolerate it. |
| Cellular Efflux: The cell line you are using may express efflux pumps that actively transport this compound out of the cell. | - Research your cell line's expression of common drug transporters (e.g., P-glycoprotein). - If efflux is suspected, consider co-incubation with a known efflux pump inhibitor to see if the potency of this compound increases. |
| Compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation. | - Ensure stock solutions are stored at the recommended temperature and protected from light. - Avoid repeated freeze-thaw cycles.[3] - Prepare fresh dilutions from a new stock solution to rule out degradation. |
Issue 2: High variability between replicate wells or experiments.
| Potential Cause | Suggested Solution |
| Inconsistent Cell Seeding: Uneven cell density across a plate can lead to significant variability in the response to treatment. | - Ensure thorough mixing of the cell suspension before plating. - Use a calibrated multichannel pipette for cell seeding. - Allow cells to adhere and stabilize for a consistent period before treatment. |
| Edge Effects: Wells on the outer edges of a multi-well plate are more prone to evaporation and temperature fluctuations, which can affect cell health and drug response. | - Avoid using the outer wells of the plate for experimental conditions. Fill them with sterile media or PBS to create a humidity barrier. |
| Incomplete Solubilization: If this compound is not fully dissolved in the stock solution or working dilutions, it will be unevenly distributed. | - Ensure the compound is completely dissolved in DMSO before preparing aqueous dilutions. Gentle warming and vortexing may be necessary.[1] |
Issue 3: Unexpected or paradoxical effects observed.
| Potential Cause | Suggested Solution |
| Off-Target Effects: While reported to be selective, high concentrations of this compound may interact with other targets in your specific cell type. The poor selectivity over the thromboxane A2 (TP) receptor could be a factor.[2] | - Perform a dose-response curve over a wide range of concentrations to identify if the unexpected effect is dose-dependent. - Use a structurally different EP1 antagonist as a control to see if the effect is specific to this compound or a class effect. - Investigate if your cells express the thromboxane A2 receptor. |
| Cell Culture Media Components: Some components in the media may interfere with the EP1 signaling pathway or the action of this compound. | - Review the composition of your cell culture medium. - If possible, test the compound's effect in a simpler, more defined medium. |
| Activation of Compensatory Pathways: Prolonged inhibition of the EP1 receptor might lead to the upregulation of other signaling pathways that produce a similar or opposing biological effect. | - Perform time-course experiments to understand the kinetics of the response. - Analyze key markers of related signaling pathways to identify any compensatory changes. |
Pharmacokinetic Data
A notable inconsistency was observed between the predicted human pharmacokinetic (PK) profile of this compound based on preclinical animal data and the actual human PK data from a microdose study.[2][4] This highlights the challenges of interspecies scaling for this compound.
Table 1: Human Pharmacokinetic Parameters of this compound (100 µg microdose)
| Parameter | Intravenous (IV) | Oral |
| Cmax (ng/mL) | 3.2 | 1.8 |
| AUC(0,∞) (ng·h/mL) | 10.2 | 9.8 |
| Clearance (CL) (L/h) | 9.8 | - |
| Volume of Distribution (Vss) (L) | 62.8 | - |
| Terminal Half-life (t1/2) (h) | 8.2 | 9.9 |
| Absolute Oral Bioavailability | >94% | |
| Data from a human microdose study.[2][4] |
Detailed Experimental Protocols
1. In Vitro EP1 Receptor Antagonism Assay (Calcium Flux)
This protocol is a general guideline for assessing the antagonist activity of this compound by measuring its ability to inhibit PGE2-induced calcium mobilization in cells expressing the EP1 receptor.
-
Cell Culture: Culture CHO-K1 or HEK293 cells stably expressing the human EP1 receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: Wash the cells with a buffer (e.g., HBSS) and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Antagonist Treatment: Add the this compound dilutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of PGE2 (typically the EC80 concentration) to all wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of PGE2 using a plate reader equipped for fluorescence detection.
-
Data Analysis: Calculate the percentage of inhibition of the PGE2 response by this compound and plot the data to determine the IC50 value.
2. In Vivo Model of Inflammatory Pain (Rat)
This protocol is based on the Complete Freund's Adjuvant (CFA) model of inflammatory pain.
-
Animal Model: Use male Sprague-Dawley rats.
-
Induction of Inflammation: Induce inflammation by injecting CFA into the plantar surface of one hind paw.
-
Assessment of Hypersensitivity: Measure paw withdrawal latency or threshold to a thermal or mechanical stimulus at baseline and at various time points after CFA injection.
-
Drug Administration: Administer this compound orally at various doses (e.g., 1, 3, 10 mg/kg) at a set time after CFA injection.
-
Efficacy Measurement: Assess the reversal of hypersensitivity at different times after drug administration.
-
Data Analysis: Compare the paw withdrawal latencies or thresholds in the drug-treated groups to the vehicle-treated group to determine the effective dose (ED50).[1]
Visualizations
Caption: EP1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: General workflow for an in vitro EP1 antagonist assay.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
- 1. Frontiers | Beyond the promise: evaluating and mitigating off-target effects in CRISPR gene editing for safer therapeutics [frontiersin.org]
- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. A cellular assay for measuring the inhibition of glycogen synthase kinase-3 via the accumulation of beta-catenin in Chinese hamster ovary clone K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
how to improve GSK-269984A stability in experimental media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with GSK-269984A in experimental media.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound, focusing on its stability in various media.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent assay results or loss of compound activity over time. | Degradation of this compound in the experimental medium. | 1. Perform a stability study: Assess the stability of this compound in your specific medium at the experimental temperature over the time course of your assay.[1] 2. pH optimization: The carboxylic acid moiety of this compound is pH-sensitive. Ensure the pH of your medium is stable and optimal for the compound. Consider using a stronger buffering system if pH shifts are observed.[2][3][4] 3. Minimize exposure to light: Protect your experimental setup from light, as some compounds are light-sensitive. |
| Precipitation of the compound in the experimental medium. | Low aqueous solubility of this compound, especially at higher concentrations or upon dilution of a DMSO stock. | 1. Optimize solvent concentration: Keep the final concentration of the stock solvent (e.g., DMSO) as low as possible (ideally <0.5%) to avoid precipitation.[5] 2. Use of solubilizing agents: For in vitro assays, consider the use of non-ionic surfactants or cyclodextrins to improve solubility.[5][6] 3. Prepare fresh dilutions: Prepare working solutions of this compound immediately before use from a concentrated stock. |
| Variability between experimental replicates. | Inconsistent handling, storage, or degradation of this compound stock solutions. | 1. Proper stock solution storage: Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability.[1] 2. Consistent experimental setup: Ensure uniform temperature, incubation times, and handling across all replicates. |
| Unexpected biological effects or off-target activity. | Formation of active degradation products. | 1. Analyze for degradation products: Use analytical techniques like HPLC-MS to identify any potential degradation products in your experimental medium. 2. Test in a simpler medium: Compare the compound's activity in your complex experimental medium versus a simpler, buffered saline solution to see if media components are contributing to the formation of active metabolites. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound stock solutions?
A1: this compound is soluble in DMSO. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot the stock solution into single-use vials to prevent degradation from multiple freeze-thaw cycles.
Q2: My experimental medium contains serum. How might this affect the stability of this compound?
A2: Serum proteins can have a dual effect. They can sometimes stabilize small molecules by binding to them, protecting them from degradation.[1] However, serum also contains enzymes that could potentially metabolize the compound. It is recommended to test the stability of this compound in your medium both with and without serum to determine its effect.
Q3: Can the pH of my experimental medium affect the stability of this compound?
A3: Yes, the pH of the medium is a critical factor. This compound contains a carboxylic acid functional group, and its ionization state is dependent on the pH. Changes in pH can affect its solubility and susceptibility to degradation. It is important to use a well-buffered medium and monitor its pH throughout the experiment.[2][3][4]
Q4: Are there any known incompatibilities of this compound with common media components?
A4: While specific incompatibilities for this compound are not extensively documented, some general principles apply. Components in cell culture media, such as certain amino acids or vitamins, could potentially react with the compound.[1] For instance, the carboxylic acid group of this compound could undergo esterification if the medium contains high concentrations of certain alcohols, though this is less common under physiological conditions.
Q5: How can I assess the stability of this compound in my specific experimental setup?
A5: You can perform a simple stability study by incubating this compound in your experimental medium under the same conditions as your experiment (e.g., temperature, CO2 levels). At various time points, take aliquots and analyze the concentration of the remaining compound using a suitable analytical method like HPLC-UV or LC-MS.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Experimental Media
This protocol outlines a general method to determine the stability of this compound in a liquid experimental medium.
Materials:
-
This compound
-
DMSO (or other appropriate solvent for stock solution)
-
Experimental medium (e.g., cell culture medium, buffer)
-
Sterile, low-protein binding microcentrifuge tubes or plates
-
Incubator set to the experimental temperature
-
HPLC-UV or LC-MS system for analysis
Procedure:
-
Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Prepare the working solution by diluting the stock solution into the experimental medium to the final desired concentration. Ensure the final DMSO concentration is low (e.g., <0.5%).
-
Aliquot the working solution into multiple sterile, low-protein binding tubes or wells of a plate.
-
Incubate the aliquots at the desired experimental temperature (e.g., 37°C).
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). The 0-hour time point should be collected immediately after preparation.
-
Store samples at -80°C until analysis to halt any further degradation.
-
Analyze the samples by a validated HPLC-UV or LC-MS method to determine the concentration of this compound remaining at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Troubleshooting logic for this compound instability.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 4. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
addressing poor oral bioavailability of GSK-269984A in new models
Welcome to the technical support center for GSK-269984A. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the oral bioavailability of this compound in preclinical models. While human studies have shown high oral bioavailability, inconsistencies in preclinical animal models can present experimental hurdles. This guide provides troubleshooting strategies, detailed experimental protocols, and frequently asked questions to navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: Is this compound a poorly bioavailable compound?
A1: Contrary to what might be observed in some preclinical animal models, this compound exhibits high absolute oral bioavailability in humans, estimated to be around 95%.[1] However, studies in species such as rats, dogs, and monkeys have shown variable and sometimes low oral bioavailability.[1][2] This discrepancy highlights the importance of selecting appropriate preclinical models and understanding interspecies differences in drug metabolism and absorption.
Q2: Why is the oral bioavailability of this compound low in some animal models?
A2: The lower and more variable oral bioavailability of this compound in certain animal models, such as dogs (39%) and monkeys (7%), compared to rats (94%) and humans (95%), is likely due to first-pass hepatic metabolism.[2] While the compound has properties that suggest good membrane diffusion, its metabolism can differ significantly across species.[2] There is also a possibility of the involvement of drug transporters that are differentially expressed in the gastrointestinal tracts of various species.[2]
Q3: What are the initial steps to troubleshoot low oral bioavailability in my animal model?
A3: First, confirm the physicochemical properties of your test compound, such as its solubility and stability in the formulation vehicle. Then, evaluate the formulation strategy. For poorly soluble compounds, consider micronization, the use of amorphous solid dispersions, or lipid-based formulations.[3][4][5] It is also crucial to assess the potential for significant first-pass metabolism in the liver and gut wall of the specific animal model you are using.
Q4: Which in vitro models can I use to investigate the poor absorption of this compound in my preclinical studies?
A4: Several in vitro models can provide insights into the mechanisms behind poor absorption. The Caco-2 cell monolayer assay is a widely used model to assess intestinal permeability and identify potential P-glycoprotein (P-gp) efflux.[6] The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used as a high-throughput screen for passive diffusion.[6] Additionally, liver microsomes or S9 fractions from the preclinical species of interest can be used to evaluate metabolic stability and identify major metabolic pathways.[2]
Q5: What formulation strategies can be employed to improve the oral absorption of compounds with low solubility in preclinical models?
A5: A variety of formulation strategies can be explored to enhance the oral absorption of poorly soluble compounds. These include particle size reduction (micronization and nanocrystals), solid dispersions where the drug is dispersed in a polymer matrix, and lipid-based formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS).[3][5][7] For kinase inhibitors, forming lipophilic salts has also been shown to improve solubility in lipidic excipients and enhance oral absorption.[8][9][10]
Troubleshooting Guides
Guide 1: Addressing Low and Variable Oral Bioavailability in Preclinical Models
This guide provides a systematic approach to troubleshooting unexpected low oral bioavailability of this compound in a new animal model.
Table 1: Pharmacokinetic Parameters of this compound Across Species
| Parameter | Human | Rat | Dog | Monkey |
| Absolute Oral Bioavailability (%) | 95[1] | 94[2] | 39[2] | 7[2] |
| Clearance (CL) | 9.8 L/h[1] | Moderate[2] | Moderate[2] | High[2] |
| Volume of Distribution (Vss) | 62.8 L[1] | ~2.1 L/kg[2] | ~0.6 L/kg[2] | ~0.6 L/kg[2] |
| Terminal Half-life (t1/2) | 8.2 h[1] | - | - | - |
Troubleshooting Workflow:
References
- 1. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro models for prediction of drug absorption and metabolism — ITQB [itqb.unl.pt]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Validating GSK-269984A Activity in a New Cell Line
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for validating the activity of GSK-269984A, a Prostaglandin E2 Receptor 1 (EP1) antagonist, in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Prostaglandin E2 Receptor 1 (EP1). The EP1 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand Prostaglandin E2 (PGE2), activates the Gq alpha subunit. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC).
Q2: How can I determine if my new cell line is suitable for studying this compound activity?
To determine suitability, you must first confirm that your cell line expresses the EP1 receptor. This can be done at the mRNA level using RT-qPCR or at the protein level using Western blotting or flow cytometry with a validated anti-EP1 antibody. Functionality of the receptor should then be confirmed by demonstrating a response to the natural ligand, PGE2.
Q3: What are the key experiments to validate the antagonistic activity of this compound?
The primary experiment is to measure the inhibition of PGE2-induced intracellular calcium mobilization by this compound. Additionally, you can assess the downstream effects of EP1 receptor activation, such as the phosphorylation of Protein Kinase C (PKC) and c-Src, and the subsequent activation of the AP-1 transcription factor. Validating this compound involves demonstrating its ability to block these PGE2-mediated events in a dose-dependent manner.
Troubleshooting Guides
Cell Line Validation
Issue: I am unsure if my cell line expresses functional EP1 receptors.
-
Solution:
-
Confirm EP1 Expression: Perform RT-qPCR to detect PTGER1 mRNA (the gene encoding the EP1 receptor) and Western blotting to detect the EP1 protein.
-
Functional Assay: Treat the cells with varying concentrations of PGE2 and measure the intracellular calcium response. A dose-dependent increase in intracellular calcium indicates the presence of functional EP receptors. Since cells can express other EP receptor subtypes, specific confirmation of EP1 activity requires the use of an EP1-selective agonist or antagonist.
-
Table 1: Expected EP1 Receptor Expression in Various Cell Lines
| Cell Line | Species | Tissue of Origin | EP1 Expression Level (mRNA/Protein) | Reference |
|---|---|---|---|---|
| HEK293 | Human | Embryonic Kidney | Can be transiently or stably transfected | [1] |
| CHO | Hamster | Ovary | Can be transiently or stably transfected | General Knowledge |
| MC3T3-E1 | Mouse | Calvaria (Osteoblast) | Moderate to High | [2] |
| B Lymphocytes | Human/Mouse | Immune System | Present, expression can vary with maturation state | [3] |
| Keratinocytes | Human | Skin | Upregulated with high cell density |[4] |
Intracellular Calcium Assay
Issue: I am not observing a consistent PGE2-induced calcium signal.
-
Troubleshooting Steps:
-
Cell Health: Ensure cells are healthy and not overgrown. Perform assays on cells at 70-80% confluency.
-
Dye Loading: Optimize the concentration of the calcium-sensitive dye (e.g., Fura-2 AM) and the loading time and temperature for your specific cell line. Insufficient loading will result in a weak signal.[5]
-
PGE2 Concentration: Verify the concentration and integrity of your PGE2 stock. Prepare fresh dilutions for each experiment. Perform a dose-response curve to determine the optimal concentration of PGE2 for stimulation.[6]
-
Buffer Composition: Use a buffer that contains calcium (e.g., Hanks' Balanced Salt Solution with calcium). The absence of extracellular calcium can diminish the signal.
-
Issue: High background fluorescence in my calcium assay.
-
Troubleshooting Steps:
-
Incomplete Dye Hydrolysis: After loading with Fura-2 AM, allow sufficient time (de-esterification) for intracellular esterases to cleave the AM group, trapping the active dye inside the cells.[5]
-
Cell Autofluorescence: Measure the fluorescence of unloaded cells to determine the background autofluorescence and subtract it from your measurements.
-
Phenol (B47542) Red: Use a culture medium without phenol red during the assay, as it can interfere with fluorescence measurements.
-
Table 2: Expected Quantitative Data for PGE2-Induced Intracellular Calcium Response
| Cell Line | PGE2 Concentration for Max Response | Expected Fold Increase in [Ca2+]i | Reference |
|---|---|---|---|
| MC3T3E-1 | 0.28 µM to 5.6 µM | Dose-dependent increase | [6] |
| RAW264.7 | 0.1 pM to 10 µM (for PGE2-G) | Robust, concentration-dependent increase | [7] |
| Avian Sensory Neurons | 1 µM - 10 µM | ~2 to 4-fold increase in substance P release (calcium-dependent) | [8] |
| Bovine Adrenal Medullary Cells | Dose-dependent | Transient increase |[9] |
Western Blotting for Downstream Signaling
Issue: I cannot detect phosphorylation of PKC or c-Src after PGE2 stimulation.
-
Troubleshooting Steps:
-
Time Course: Perform a time-course experiment to determine the optimal duration of PGE2 stimulation for maximal phosphorylation. Phosphorylation events can be transient.
-
Sample Preparation: Use lysis buffers containing phosphatase inhibitors to preserve the phosphorylation state of your proteins. Keep samples on ice throughout the preparation.
-
Antibody Quality: Use phospho-specific antibodies that have been validated for Western blotting.
-
Loading Control: Always probe for the total protein (total PKC or total c-Src) to confirm that the protein is present in your samples and that any changes observed are specific to the phosphorylated form.
-
Issue: High background on my Western blot.
-
Troubleshooting Steps:
-
Blocking: Use an appropriate blocking buffer. For phospho-proteins, 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) is often recommended over milk, as milk contains phosphoproteins that can cause background.[10][11]
-
Washing: Increase the number and duration of washes with TBST to remove non-specific antibody binding.
-
Antibody Concentration: Optimize the concentration of your primary and secondary antibodies. High antibody concentrations can lead to non-specific binding.
-
Table 3: Expected IC50 Values for this compound and Other EP1 Antagonists
| Compound | Target | Assay Type | Cell Line/System | IC50/Ki | Reference |
|---|---|---|---|---|---|
| This compound | EP1 | Not Specified | Not Specified | pIC50 of 7.9 | General Knowledge |
| ONO-8711 | EP1 | Binding Assay | Human/Mouse EP1 | Ki of 0.6 nM (human), 1.7 nM (mouse) | [12] |
| SC-51322 | EP1 | Calcium Release | Bovine Adrenal Medullary Cells | Significant suppression of PGE2 response | [9] |
| Various Pyrazole Acids | EP1 | In vitro assay | Rat | ED50 of 1.3 mg/kg (in vivo pain model) |[2] |
Experimental Protocols & Visualizations
EP1 Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a signaling cascade leading to an increase in intracellular calcium and the activation of downstream effectors.
Caption: EP1 Receptor Signaling Pathway and the inhibitory action of this compound.
Experimental Workflow: Validating this compound Activity
This workflow outlines the key steps to validate the antagonistic activity of this compound in a new cell line.
Caption: Workflow for validating this compound activity in a new cell line.
Detailed Protocol: Intracellular Calcium Assay
This protocol describes the measurement of intracellular calcium mobilization using a fluorescent indicator like Fura-2 AM.
-
Cell Preparation:
-
Plate cells in a 96-well, black-walled, clear-bottom plate and culture until they reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing 1-5 µM Fura-2 AM and 0.02% Pluronic F-127 in a physiological salt solution (e.g., HBSS).
-
Remove the culture medium, wash the cells once with HBSS, and add the Fura-2 AM loading buffer.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing and De-esterification:
-
Remove the loading buffer and wash the cells twice with HBSS.
-
Add fresh HBSS and incubate for an additional 20-30 minutes at room temperature to allow for complete de-esterification of the dye.[5]
-
-
Measurement:
-
Place the plate in a fluorescence plate reader capable of dual excitation.
-
Measure baseline fluorescence by exciting at 340 nm and 380 nm and recording emission at ~510 nm.
-
Add varying concentrations of this compound and incubate for a predetermined time.
-
Add a fixed concentration of PGE2 (predetermined from a dose-response curve) to stimulate the cells.
-
Immediately begin recording the fluorescence at 340 nm and 380 nm excitation over time.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (340/380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Plot the inhibition of the PGE2-induced calcium response against the concentration of this compound to determine the IC50 value.
-
Detailed Protocol: Western Blot for Phospho-PKC/c-Src
-
Cell Treatment and Lysis:
-
Culture cells to 70-80% confluency.
-
Pre-treat with varying concentrations of this compound for a specified time.
-
Stimulate with an optimal concentration of PGE2 for the time determined to induce maximal phosphorylation.
-
Immediately place the culture dish on ice and wash with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of PKC or c-Src overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
To confirm specificity, strip the membrane and re-probe with an antibody for the total form of the protein.
-
References
- 1. portlandpress.com [portlandpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. A molecular analysis of PGE receptor (EP) expression on normal and transformed B lymphocytes: coexpression of EP1, EP2, EP3beta and EP4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The EP1 subtype of Prostaglandin E2 Receptor: Role in Keratinocyte Differentiation and Expression in Non-Melanoma Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Prostaglandin E2 evokes intracellular calcium rise in mouse osteoblastic cell line, MC3T3E-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Prostaglandin E2 increases calcium conductance and stimulates release of substance P in avian sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2 induces Ca2+ release from ryanodine/caffeine-sensitive stores in bovine adrenal medullary cells via EP1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 12. medchemexpress.com [medchemexpress.com]
Quality Control for GSK-269984A from Different Suppliers: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the quality control of GSK-269984A obtained from various suppliers. Ensuring the quality and consistency of this potent and selective EP1 receptor antagonist is critical for reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a novel, selective, and orally available antagonist of the Prostaglandin E2 receptor 1 (EP1).[1][2][3] It is a non-steroidal anti-inflammatory drug candidate that has shown efficacy in models of inflammatory pain.[2][3] Its chemical name is Sodium 6-((5-chloro-2-(((4-chloro-2-fluorophenyl)methyl)oxy)phenyl)methyl)-2-pyridinecarboxylate.[4] this compound acts as a competitive antagonist at the EP1 receptor, blocking the signaling pathway initiated by the binding of Prostaglandin E2 (PGE2).[3]
Q2: What are the critical quality attributes to consider when purchasing this compound?
When sourcing this compound from different suppliers, the following quality attributes are paramount:
-
Purity: The percentage of the active pharmaceutical ingredient (API) in the provided sample. This is typically assessed by High-Performance Liquid Chromatography (HPLC).
-
Identity: Confirmation that the compound is indeed this compound. This is verified using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Solubility: The ability of the compound to dissolve in appropriate solvents for experimental use.
-
Biological Activity: The functional potency of the compound in a relevant biological assay, such as an EP1 receptor binding assay.
Q3: How can I verify the purity of this compound from a new supplier?
It is highly recommended to independently verify the purity of this compound upon receipt. A standard method is reversed-phase HPLC coupled with a UV detector. Comparison of the resulting chromatogram with a known reference standard is the best practice. Many commercial suppliers provide a certificate of analysis (CoA) that specifies the purity, often stated as >99% by HPLC.[1]
Q4: What should I do if I observe batch-to-batch variability in my experimental results?
Batch-to-batch variability can stem from differences in the purity, isomeric composition, or presence of impurities in the this compound samples. If you encounter such issues, it is crucial to:
-
Re-qualify the new batch: Perform analytical tests (HPLC, MS) to confirm its purity and identity.
-
Perform a dose-response experiment: Compare the functional activity of the new batch against a previously validated batch.
-
Contact the supplier: Report the discrepancy and provide your analytical and functional data.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent potency in cell-based assays | - Purity of the compound is lower than specified.- Presence of inactive isomers or impurities.- Degradation of the compound due to improper storage. | - Verify purity using HPLC.- Confirm identity and rule out isomers using MS and NMR.- Ensure the compound is stored as recommended (typically at -20°C or -80°C). |
| Poor solubility in aqueous buffers | - this compound is a sodium salt, but its free acid form may have lower aqueous solubility.- Incorrect solvent or pH of the buffer. | - Prepare stock solutions in an appropriate organic solvent like DMSO.- For aqueous buffers, ensure the pH is compatible with the compound's pKa. Gentle heating or sonication may aid dissolution. |
| Unexpected off-target effects | - Presence of biologically active impurities. | - Analyze the sample for impurities using LC-MS.- Compare the impurity profile with that of a batch that did not show the off-target effects. |
| Discrepancy between supplier's CoA and in-house analysis | - Different analytical methods or instrumentation used.- Degradation during shipping or storage. | - Review the analytical methods used by the supplier and compare them to your in-house protocol.- Request detailed information from the supplier on their quality control procedures. |
Comparative Data of this compound from Different Suppliers (Illustrative)
Disclaimer: The following data is for illustrative purposes only and does not represent actual data from the mentioned suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (by HPLC) | >99.5% | >99.0% | >98.5% |
| Identity (by MS) | Conforms | Conforms | Conforms |
| Appearance | White to off-white solid | White solid | Light yellow solid |
| Solubility (in DMSO) | ≥ 20 mg/mL | ≥ 20 mg/mL | ≥ 18 mg/mL |
| IC50 (EP1 binding assay) | 1.2 nM | 1.5 nM | 2.1 nM |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% trifluoroacetic acid.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to a working concentration of 100 µg/mL with the mobile phase.
-
Injection Volume: 10 µL.
-
Detection: Monitor at a wavelength of 254 nm.
-
Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Protocol 2: Functional Validation by EP1 Receptor Binding Assay
This protocol is based on the principle of a competitive binding assay.
-
Cell Line: Chinese Hamster Ovary (CHO) cells overexpressing the human EP1 receptor.
-
Radioligand: [3H]-PGE2.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 10 mM MgCl2 and 0.1% BSA.
-
Procedure: a. Prepare cell membranes from the CHO-EP1 cell line. b. In a 96-well plate, add cell membranes, a fixed concentration of [3H]-PGE2, and varying concentrations of this compound (or the test sample). c. Incubate at room temperature for 2 hours. d. Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer. e. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is calculated using non-linear regression analysis.
Visualizations
Caption: PGE2 signaling pathway via the EP1 receptor and its inhibition by this compound.
Caption: A typical quality control workflow for incoming this compound.
Caption: A logical workflow for troubleshooting experimental issues with this compound.
References
Validation & Comparative
A Comparative Guide to GSK-269984A and Other EP1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) antagonist, GSK-269984A, and other notable EP1 receptor antagonists. The information is intended to assist researchers in evaluating these compounds for their studies.
Introduction to EP1 Receptor Antagonism
The EP1 receptor, a Gq protein-coupled receptor, is activated by its endogenous ligand, prostaglandin E2. This activation initiates a signaling cascade that results in an increase in intracellular calcium concentrations, leading to various physiological and pathophysiological responses, including pain, inflammation, and smooth muscle contraction. Antagonists of the EP1 receptor are being investigated for their therapeutic potential in treating conditions such as inflammatory pain, neuropathic pain, and overactive bladder.
In Vitro Potency and Affinity
The following table summarizes the in vitro potency and binding affinity of this compound and other selected EP1 receptor antagonists. It is important to note that the data presented is compiled from various sources and experimental conditions may differ, warranting caution in direct comparisons.
| Compound | Parameter | Value | Species | Assay Type | Reference |
| This compound | pIC50 | 7.9 | Human | [3H]-PGE2 Binding | [1] |
| pA2 | 8.1 (slope 1.0) | Human | Functional Assay | [1] | |
| ONO-8713 | pKi | 9.5 | Mouse | Not Specified | [2] |
| pKi | 8.0 | Human | Not Specified | [2] | |
| ONO-8711 | pKi | 9.2 | Human | Not Specified | [2] |
| pKi | 8.8 | Mouse | Not Specified | [2] | |
| SC-51322 | pKi | 7.9 | Human | Not Specified | [2] |
| SC-51089 | pKi | 5.9 | Human | Not Specified | [2] |
| AH6809 | pKi | 5.9 - 6.0 | Human | Not Specified | [2] |
Pharmacokinetic Properties
A summary of available pharmacokinetic data for this compound in humans is provided below. Comparative pharmacokinetic data for other EP1 antagonists in the same species under identical conditions is limited in the public domain.
Pharmacokinetics of this compound in Humans (100 µg microdose) [3][4]
| Parameter | Intravenous (IV) | Oral (PO) |
| Clearance (CL) | 9.8 L/h | - |
| Volume of Distribution (Vss) | 62.8 L | - |
| Terminal Half-life (t1/2) | 8.2 h | 9.9 h |
| Cmax | 3.2 ng/mL | 1.8 ng/mL |
| AUC(0,∞) | 10.2 ng·h/mL | 9.8 ng·h/mL |
| Absolute Oral Bioavailability | - | 95% |
EP1 Receptor Signaling Pathway
Activation of the EP1 receptor by its ligand, PGE2, initiates a signal transduction cascade. The receptor couples to the Gq alpha subunit of the heterotrimeric G protein. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration activates various downstream effector proteins, such as protein kinase C (PKC), leading to a cellular response.
Caption: EP1 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of a test compound for the EP1 receptor.
Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the EP1 receptor.
Materials:
-
Cell membranes prepared from cells overexpressing the human EP1 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compounds (e.g., this compound and other antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Non-specific binding control (a high concentration of a non-radiolabeled ligand).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of the radioligand (typically at or below its Kd value) is incubated with the cell membranes expressing the EP1 receptor.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The incubation is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to a Ki value using the Cheng-Prusoff equation.
Caption: Radioligand Binding Assay Workflow.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium induced by an EP1 receptor agonist.
Objective: To determine the functional potency (e.g., pA2) of an antagonist at the EP1 receptor.
Materials:
-
Cells expressing the human EP1 receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
EP1 receptor agonist (e.g., PGE2).
-
Test compounds (e.g., this compound and other antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Cells are seeded in a microplate and incubated.
-
The cells are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then incubated with varying concentrations of the antagonist or vehicle.
-
The plate is placed in a fluorescence plate reader.
-
A fixed concentration of the EP1 agonist is added to the wells to stimulate the receptor.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time.
-
The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified.
-
Data can be analyzed using Schild analysis to determine the pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's dose-response curve.
Caption: Calcium Mobilization Assay Workflow.
References
- 1. Identification and characterization of GSK-9089 metabolites through high resolution-mass spectrometry based in vitro and in vivo rat biological sample analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 3. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medipol.edu.tr [medipol.edu.tr]
A Comparative Guide to the Efficacy of EP1 Receptor Antagonists: GSK-269984A and ONO-8711
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological properties and efficacy of two selective antagonists of the Prostaglandin (B15479496) E2 receptor subtype 1 (EP1): GSK-269984A and ONO-8711. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to aid in the evaluation of these compounds for research and therapeutic development.
Introduction to EP1 Receptor Antagonism
The EP1 receptor, a G-protein coupled receptor (GPCR), is activated by its endogenous ligand, prostaglandin E2 (PGE2). The activation of the EP1 receptor is primarily linked to the Gq alpha subunit of the G protein, which in turn activates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[1][2][3] This signaling cascade is implicated in various physiological and pathophysiological processes, including inflammation, pain perception, and the progression of certain cancers.[2] Consequently, selective antagonists of the EP1 receptor, such as this compound and ONO-8711, are of significant interest as potential therapeutic agents.
In Vitro Potency and Selectivity
A direct comparative study of the in vitro potency of this compound and ONO-8711 has not been identified in the public domain. However, data from separate studies provide insights into their individual activities.
| Compound | Parameter | Species | Value | Reference |
| This compound | pIC50 (functional assay) | Human | 7.9 | [4] |
| pA2 (Schild analysis) | Human | 8.1 ± 0.3 | [4] | |
| ONO-8711 | Ki (binding affinity) | Human | 0.6 nM | |
| Ki (binding affinity) | Mouse | 1.7 nM | ||
| IC50 (Ca2+ mobilization) | Human | 0.05 µM | ||
| IC50 (Ca2+ mobilization) | Mouse | 0.21 µM | ||
| IC50 (Ca2+ mobilization) | Rat | 0.22 µM |
Table 1: In Vitro Potency of this compound and ONO-8711 at the EP1 Receptor.
In terms of selectivity, this compound is reported to have a 100- to 10,000-fold selectivity for the EP1 receptor over other key prostaglandin targets, though it exhibits poor selectivity over the thromboxane (B8750289) A2 (TP) receptor. For ONO-8711, it has been noted that in addition to its high affinity for the EP1 receptor, it can also block the TP receptor with a Ki of 7.6 nM.
In Vivo Efficacy
Direct head-to-head in vivo efficacy studies comparing this compound and ONO-8711 were not found. The available data is derived from different preclinical models, primarily focusing on inflammatory pain for this compound and cancer and pain for ONO-8711.
This compound in Inflammatory Pain
In a rat model of inflammatory pain induced by Complete Freund's Adjuvant (CFA), orally administered this compound produced a dose-dependent reversal of hypersensitivity with an ED50 of 2.6 mg/kg.[4] A 10 mg/kg dose resulted in a complete reversal of hypersensitivity.[4]
ONO-8711 in Cancer and Pain Models
ONO-8711 has been evaluated in several cancer models. In a rat model of 4-nitroquinoline (B1605747) 1-oxide-induced tongue carcinogenesis, dietary administration of ONO-8711 at 400 ppm and 800 ppm for 23 weeks significantly reduced the incidence of squamous cell carcinomas from 64% to 29% for both doses.[5] The multiplicity of tongue cancer was also significantly reduced.[5] In a model of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP)-induced breast cancer in rats, an 800 ppm dietary concentration of ONO-8711 for 20 weeks significantly decreased cancer incidence (56% vs. 79% in controls), multiplicity, and volume.[6] Furthermore, in a rat model of azoxymethane-induced colon cancer, ONO-8711 administration reduced the incidence, multiplicity, and volume of colon carcinomas.[7]
ONO-8711 has also shown efficacy in pain models. In a rat model of chronic constriction injury (a model of neuropathic pain), oral administration of ONO-8711 from day 8 to 14 post-injury significantly reduced hyperalgesia and allodynia.[8] In a rat model of postoperative pain, subcutaneous administration of ONO-8711 (2, 10, or 50 µg) into the hind paw dose-dependently increased the withdrawal threshold to mechanical stimulation.[9]
| Compound | Disease Model | Species | Dosing | Key Efficacy Findings | Reference |
| This compound | Inflammatory Pain (CFA) | Rat | 1, 3, 10 mg/kg (oral) | ED50 = 2.6 mg/kg for reversal of hypersensitivity. | [4] |
| ONO-8711 | Tongue Carcinogenesis | Rat | 400, 800 ppm in diet | Reduced cancer incidence from 64% to 29%. | [5] |
| Breast Cancer | Rat | 800 ppm in diet | Reduced cancer incidence from 79% to 56%. | [6] | |
| Colon Cancer | Rat | 400, 800 ppm in diet | Reduced incidence, multiplicity, and volume of colon carcinomas. | [7] | |
| Neuropathic Pain (CCI) | Rat | Oral (unspecified dose) | Significantly reduced hyperalgesia and allodynia. | [8] | |
| Postoperative Pain | Rat | 2, 10, 50 µg (s.c.) | Dose-dependent increase in mechanical withdrawal threshold. | [9] |
Table 2: Summary of In Vivo Efficacy Data for this compound and ONO-8711.
Signaling Pathways and Experimental Workflows
EP1 Receptor Signaling Pathway
The binding of PGE2 to the EP1 receptor initiates a signaling cascade that is central to its physiological and pathological effects.
Caption: EP1 Receptor Signaling Pathway.
Experimental Workflow: Intracellular Calcium Mobilization Assay
A key functional assay to determine the potency of EP1 receptor antagonists is the measurement of intracellular calcium mobilization following agonist challenge.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Experimental Protocols
Intracellular Calcium Mobilization Assay for EP1 Receptor Antagonists
This protocol outlines a method to determine the inhibitory potency (IC50) of an EP1 receptor antagonist by measuring its ability to block agonist-induced calcium mobilization in a cell line expressing the human EP1 receptor.
Materials:
-
Cell Line: A stable cell line expressing the human EP1 receptor (e.g., CHO-K1 or HEK293).
-
Culture Medium: Appropriate cell culture medium supplemented with serum and antibiotics.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
EP1 Agonist: Prostaglandin E2 (PGE2).
-
Test Compounds: this compound and ONO-8711.
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Instrumentation: A fluorescent imaging plate reader (FLIPR) or a similar microplate reader capable of kinetic fluorescence measurements with automated liquid handling.
Procedure:
-
Cell Seeding:
-
Culture the EP1-expressing cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in culture medium.
-
Seed the cells into the wells of the microplate at an appropriate density and incubate overnight to allow for attachment.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., Fluo-4 AM) in the assay buffer.
-
Remove the culture medium from the cell plate and add the dye-loading buffer to each well.
-
Incubate the plate at 37°C for 1 hour in the dark to allow for dye uptake.
-
-
Compound Addition:
-
Prepare serial dilutions of the EP1 antagonists (this compound and ONO-8711) in assay buffer.
-
After the dye-loading incubation, wash the cells with assay buffer.
-
Add the antagonist dilutions to the respective wells of the cell plate. Include vehicle control wells.
-
Incubate the plate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare a solution of the EP1 agonist (PGE2) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the fluorescence plate reader.
-
Initiate kinetic fluorescence reading and, after establishing a stable baseline, use the instrument's liquid handling to add the PGE2 solution to all wells simultaneously.
-
Continue to measure the fluorescence intensity over time to capture the calcium mobilization response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the percentage of inhibition of the agonist response against the concentration of the antagonist.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each antagonist.
-
Conclusion
Both this compound and ONO-8711 are potent and selective antagonists of the EP1 receptor. The available data suggests that both compounds have potential therapeutic applications in conditions driven by EP1 receptor activation, such as inflammatory pain and cancer. While a direct comparison of their efficacy is limited by the lack of head-to-head studies, the collated in vitro and in vivo data in this guide provide a valuable resource for researchers to make informed decisions regarding the selection and application of these compounds in their studies. Further research, particularly direct comparative studies in relevant disease models, is warranted to definitively establish the relative efficacy of this compound and ONO-8711.
References
- 1. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 2. What are EP1 antagonists and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A prostaglandin E2 receptor subtype EP1-selective antagonist, ONO-8711, suppresses 4-nitroquinoline 1-oxide-induced rat tongue carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemopreventive effects of ONO-8711, a selective prostaglandin E receptor EP(1) antagonist, on breast cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suppression of azoxymethane-induced colon cancer development in rats by a prostaglandin E receptor EP1-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of peripheral administration of a novel selective antagonist for prostaglandin E receptor subtype EP(1), ONO-8711, in a rat model of postoperative pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: GSK-269984A and SC-51089 as Prostaglandin E2 Receptor 1 (EP1) Antagonists
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Two Key EP1 Receptor Antagonists
Prostaglandin (B15479496) E2 (PGE2) is a key lipid mediator involved in a wide array of physiological and pathological processes, including inflammation, pain, and cancer.[1][2] Its effects are mediated through four G protein-coupled receptor subtypes, EP1, EP2, EP3, and EP4.[1] The EP1 receptor, coupled to Gq proteins, triggers an increase in intracellular calcium levels upon activation and has been implicated in nociception, hypertension, and cancer progression.[1] This guide provides a detailed head-to-head comparison of two prominent selective antagonists of the EP1 receptor: GSK-269984A and SC-51089.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and SC-51089, focusing on their potency, selectivity, and in vivo efficacy.
Table 1: In Vitro Potency against Human EP1 Receptor
| Compound | Assay Type | Parameter | Value | Cell Line | Reference |
| This compound | [3H]-PGE2 Binding | pIC50 | 7.9 | CHO | [3] |
| This compound | Functional Assay (Schild analysis) | pA2 | 8.1 ± 0.3 | CHO | [3] |
| SC-51089 | Not specified | Ki | 1.3 µM | Not specified | [4] |
Table 2: Selectivity Profile
| Compound | Target | Parameter | Value | Notes | Reference |
| This compound | EP1 | - | Nanomolar activity | [5] | |
| Other Prostaglandin Receptors | Selectivity | 100–10,000 fold over EP1 | Poor selectivity over the thromboxane (B8750289) A2 (TP) receptor. | [5] | |
| SC-51089 | EP1 | Ki | 1.3 µM | [4] | |
| TP | Ki | 11.2 µM | ~8.6-fold selective for EP1 over TP. | [4] | |
| EP3 | Ki | 17.5 µM | ~13.5-fold selective for EP1 over EP3. | [4] | |
| FP | Ki | 61.1 µM | ~47-fold selective for EP1 over FP. | [4] |
Table 3: In Vivo Efficacy
| Compound | Animal Model | Endpoint | ED50 | Route of Administration | Reference |
| This compound | Rat Complete Freund's Adjuvant (CFA) model of inflammatory pain | Reversal of hypersensitivity | 2.6 mg/kg | Oral (p.o.) | [3] |
| SC-51089 | Rodent phenylbenzoquinone-induced writhing model | Analgesia | 6.8 mg/kg | Not specified | [6] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluation for these compounds, the following diagrams are provided.
Caption: Prostaglandin E2 (PGE2) EP1 Receptor Signaling Pathway.
Caption: Generalized Experimental Workflow for EP1 Antagonist Evaluation.
Detailed Experimental Protocols
1. [3H]-PGE2 Radioligand Binding Assay (for this compound)
-
Objective: To determine the binding affinity (pIC50) of this compound for the human EP1 receptor.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably overexpressing the human EP1 receptor.[3]
-
Protocol Outline:
-
Membrane Preparation: CHO cells expressing the human EP1 receptor are cultured and harvested. The cell pellet is homogenized in a buffer (e.g., Tris-HCl) and centrifuged to isolate the cell membranes. The final membrane preparation is resuspended in an appropriate assay buffer.
-
Binding Reaction: A fixed concentration of [3H]-PGE2 (radioligand) is incubated with the cell membrane preparation in the presence of varying concentrations of the unlabeled competitor (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter. The filter traps the membranes with the bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2) is determined by non-linear regression analysis of the competition binding curve. The pIC50 is calculated as the negative logarithm of the IC50.
-
2. Rat Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain (for this compound)
-
Objective: To evaluate the in vivo efficacy (ED50) of this compound in reducing inflammatory pain.
-
Animal Model: Male Wistar or Sprague-Dawley rats.
-
Protocol Outline:
-
Induction of Inflammation: A single intraplantar injection of Complete Freund's Adjuvant (CFA) into the hind paw of the rat is administered to induce a localized and persistent inflammation, characterized by edema, erythema, and hypersensitivity.[3][7]
-
Drug Administration: At a specified time post-CFA injection (e.g., 23 hours), this compound is administered orally at various doses (e.g., 1, 3, and 10 mg/kg).[3] A vehicle control group is also included.
-
Assessment of Hypersensitivity: Pain hypersensitivity is assessed at a fixed time after drug administration (e.g., 1 hour).[3] Common methods include:
-
Mechanical Allodynia: Measured using von Frey filaments. The paw withdrawal threshold to a series of calibrated filaments is determined.
-
Thermal Hyperalgesia: Measured using a plantar test apparatus (Hargreaves test). The latency to paw withdrawal from a radiant heat source is recorded.
-
-
Data Analysis: The reversal of hypersensitivity is calculated for each dose group compared to the vehicle control. The ED50 value (the dose that produces 50% of the maximal reversal of hypersensitivity) is determined using a dose-response curve analysis.
-
3. Inhibition of Glioma Cell Growth (for SC-51089)
-
Objective: To assess the effect of SC-51089 on the growth of human glioma cells.
-
Cell Line: KMG4 human glioma cell line.[8]
-
Protocol Outline:
-
Cell Culture: KMG4 cells are cultured in appropriate media and conditions.
-
Treatment: Cells are seeded in multi-well plates and treated with various concentrations of SC-51089. A vehicle control is included.
-
Growth Assessment: After a specific incubation period (e.g., 24, 48, 72 hours), cell viability or proliferation is measured using standard assays such as:
-
MTT Assay: Measures the metabolic activity of viable cells.
-
Cell Counting: Direct counting of cells using a hemocytometer or an automated cell counter.
-
Anchorage-Independent Growth (Soft Agar Assay): Assesses the ability of cells to grow in a semi-solid medium, a hallmark of transformation.
-
-
Data Analysis: The percentage of growth inhibition is calculated for each concentration of SC-51089 relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined.
-
Discussion and Conclusion
Both this compound and SC-51089 are valuable research tools for investigating the role of the EP1 receptor in various physiological and pathological conditions.
Potency and Selectivity: Based on the available data, this compound appears to be a more potent antagonist of the human EP1 receptor, with nanomolar activity (pIC50 = 7.9, pA2 = 8.1).[3][5] SC-51089 exhibits a Ki of 1.3 µM.[4] It is important to note that a direct comparison of these values is challenging due to the different parameters reported (pIC50/pA2 vs. Ki) and potentially different assay conditions. This compound is reported to have high selectivity (100-10,000 fold) for EP1 over other prostanoid receptors, with the exception of the TP receptor, where selectivity is poor.[5] SC-51089 also demonstrates selectivity for the EP1 receptor, with approximately 8.6-fold, 13.5-fold, and 47-fold selectivity over TP, EP3, and FP receptors, respectively.[4]
In Vivo Efficacy: Both compounds have demonstrated efficacy in in vivo models of pain. This compound showed an ED50 of 2.6 mg/kg (p.o.) in a rat model of inflammatory pain, suggesting good oral bioavailability and potency in a relevant disease model.[3] SC-51089 had an ED50 of 6.8 mg/kg in a rodent writhing model, an acute visceral pain model.[6] The different animal models and endpoints make a direct comparison of in vivo potency difficult.
Applications: The research applications for both compounds are similar, focusing on conditions where EP1 receptor signaling is implicated. This compound has been primarily investigated in the context of inflammatory pain.[3] SC-51089 has a broader documented research history, with studies in pain, neuroprotection, and oncology (glioma).[4][8][9]
References
- 1. pnas.org [pnas.org]
- 2. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Human microdose evaluation of the novel EP1 receptor antagonist GSK269984A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tribioscience.com [tribioscience.com]
- 7. criver.com [criver.com]
- 8. Inhibition of human glioma cell growth by a PHS-2 inhibitor, NS398, and a prostaglandin E receptor subtype EP1-selective antagonist, SC51089 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Microglial inhibition of neuroprotection by antagonists of the EP1 prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Validating GSK-269984A's Specificity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the specificity of a compound is paramount to predicting its therapeutic efficacy and potential off-target effects. This guide provides a comparative analysis of GSK-269984A, a potent antagonist of the Prostaglandin (B15479496) E2 (PGE2) receptor 1 (EP1), against other prostanoid receptors.
This compound has been identified as a high-affinity antagonist for the human EP1 receptor, a G-protein coupled receptor involved in inflammatory pain pathways.[1][2][3] Its development as a potential analgesic hinges on its selective action on the EP1 receptor with minimal activity at other prostanoid receptors (EP2, EP3, EP4, DP, FP, IP, and TP), which mediate a wide array of physiological and pathological processes.
Quantitative Comparison of this compound Activity at Prostanoid Receptors
Experimental data from in vitro recombinant assay systems have demonstrated the high potency of this compound at the human EP1 receptor.[1][3] While it is reported to have a 100- to 10,000-fold selectivity for the EP1 receptor over other key prostaglandin targets, it has been noted to exhibit poor selectivity over the thromboxane (B8750289) A2 (TP) receptor. Specific quantitative data for the full prostanoid receptor panel from publicly available literature is limited.
| Receptor | Ligand/Agonist | Assay Type | Measured Value (this compound) |
| EP1 | [3H]-PGE2 | Radioligand Binding | pIC50 = 7.9 [1][2][3] |
| EP1 | PGE2 | Schild Analysis | pA2 = 8.1 ± 0.3 [1][3] |
| EP2 | Not specified | Not specified | Data not available |
| EP3 | Not specified | Not specified | Data not available |
| EP4 | Not specified | Not specified | Data not available |
| DP | Not specified | Not specified | Data not available |
| FP | Not specified | Not specified | Data not available |
| IP | Not specified | Not specified | Data not available |
| TP | Not specified | Not specified | Poor selectivity reported, quantitative data not available |
Experimental Protocols
The determination of a compound's receptor specificity involves a combination of binding and functional assays. Below are detailed methodologies for key experiments typically employed in such validation studies.
Radioligand Binding Assay (Competitive Inhibition)
This assay quantifies the ability of a test compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity (Ki).
Objective: To determine the binding affinity (Ki) of this compound for a panel of human prostanoid receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing the human prostanoid receptors (e.g., HEK293 or CHO cells).
-
Radiolabeled ligands specific for each receptor (e.g., [3H]-PGE2 for EP receptors).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Multi-well filter plates.
-
Vacuum manifold.
-
Scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes expressing the target receptor, a fixed concentration of the specific radiolabeled ligand, and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Calcium Mobilization using a Fluorometric Imaging Plate Reader (FLIPR)
This assay measures the functional consequence of receptor activation or inhibition by monitoring changes in intracellular calcium levels.
Objective: To assess the antagonist activity of this compound at Gq-coupled prostanoid receptors (e.g., EP1, FP, TP) or other receptors engineered to produce a calcium signal.
Materials:
-
Cell lines stably expressing the target prostanoid receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Agonist specific for the target receptor.
-
Test compound (this compound).
-
96- or 384-well black-walled, clear-bottom assay plates.
-
Fluorometric Imaging Plate Reader (FLIPR).
Procedure:
-
Cell Plating: Seed the cells into the assay plates and culture overnight to allow for attachment.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for a specified period at 37°C.
-
Compound Addition: Add varying concentrations of the antagonist (this compound) to the wells and incubate.
-
Agonist Stimulation and Signal Detection: Place the plate in the FLIPR instrument. The instrument adds a specific agonist to the wells and simultaneously measures the change in fluorescence intensity over time.
-
Data Analysis: The antagonist's potency is determined by its ability to inhibit the agonist-induced increase in intracellular calcium. The data is typically plotted as a concentration-response curve to calculate the IC50 value.
Visualizing Pathways and Workflows
To further elucidate the mechanisms and processes involved in validating this compound's specificity, the following diagrams are provided.
Caption: EP1 Receptor Signaling Pathway.
Caption: Competitive Radioligand Binding Assay Workflow.
References
Unveiling the Selectivity Profile of GSK-269984A: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity profile of GSK-269984A, a potent Prostaglandin E2 Receptor 1 (EP1) antagonist. The analysis includes available data on its selectivity against other prostanoid receptors and compares it with other known EP1 antagonists.
This compound is a selective antagonist of the EP1 receptor, a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes, including pain and inflammation. Understanding its cross-reactivity is crucial for predicting potential off-target effects and ensuring therapeutic efficacy. This guide summarizes the available quantitative data, details the experimental methodologies used for these assessments, and provides visual representations of the relevant biological pathways and experimental workflows.
Comparative Selectivity of EP1 Receptor Antagonists
The selectivity of this compound and other EP1 receptor antagonists is a critical determinant of their therapeutic potential. While this compound demonstrates high potency for the EP1 receptor, its cross-reactivity with the Thromboxane A2 (TP) receptor is a notable characteristic. The following table summarizes the available binding affinity and functional activity data for this compound and a selection of other EP1 antagonists against various prostanoid receptors.
| Compound | Target | Assay Type | Species | pIC50 | Ki (nM) | pA2 |
| This compound | EP1 | [3H]-PGE2 Binding | Human | 7.9 | 8.1±0.3 | |
| ONO-8711 | EP1 | Human | 0.6 | |||
| EP1 | Mouse | 1.7 | ||||
| SC-51322 | EP1 | 8.1 | ||||
| GW-848687X | EP1 |
pIC50: Negative logarithm of the half maximal inhibitory concentration (IC50). Ki: Inhibition constant. pA2: A measure of antagonist potency. Data for cross-reactivity of this compound against other prostanoid receptors, including the TP receptor, is not readily available in the public domain. It has been noted to have poor selectivity over the TP receptor, but specific quantitative values are not published. Similarly, comprehensive selectivity panels for the other listed antagonists are not consistently available across all prostanoid receptors.
Experimental Methodologies
The determination of the cross-reactivity and selectivity of compounds like this compound relies on a variety of in vitro assays. The two primary methods employed are radioligand binding assays and functional cell-based assays.
Radioligand Binding Assays
These assays directly measure the ability of a test compound to displace a radiolabeled ligand from its receptor. This provides a quantitative measure of the compound's binding affinity (Ki or IC50).
Typical Protocol:
-
Membrane Preparation: Cell membranes expressing the target prostanoid receptor are prepared from recombinant cell lines or native tissues.
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand (e.g., [3H]-PGE2 for EP receptors) and varying concentrations of the test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound radioligand, is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays (e.g., Calcium Mobilization Assay)
Functional assays measure the ability of a compound to modulate the downstream signaling of a receptor in response to an agonist. For Gq-coupled receptors like EP1, this often involves measuring changes in intracellular calcium levels.
Typical Protocol:
-
Cell Culture: Cells stably or transiently expressing the target receptor (e.g., EP1) are cultured in a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: A known agonist for the receptor (e.g., PGE2) is added to the wells.
-
Signal Detection: The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium mobilization is quantified to determine its IC50 or pA2 value.
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the EP1 receptor signaling pathway and a typical experimental workflow for assessing cross-reactivity.
Caption: EP1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Confirming On-Target Effects of GSK-269984A through Comparative Analysis with EP1 Receptor siRNA Knockdown
A Guide for Researchers in Drug Development and Molecular Biology
In the development of targeted therapeutics, confirming that a drug candidate exerts its effects through the intended molecular target is a critical validation step. This guide provides a comparative framework for validating the on-target effects of GSK-269984A, a selective antagonist of the Prostaglandin E2 Receptor 1 (EP1), by contrasting its pharmacological inhibition with the genetic knockdown of the EP1 receptor using small interfering RNA (siRNA). This document outlines the experimental rationale, detailed protocols, and comparative data analysis for researchers in pharmacology and drug discovery.
Comparative Data Summary
The following table summarizes hypothetical quantitative data from experiments designed to compare the effects of this compound and EP1 siRNA on downstream signaling. The primary endpoint measured is the intracellular calcium concentration following stimulation with the EP1 agonist, Prostaglandin E2 (PGE2).
| Treatment Group | Target | Agonist (PGE2) Stimulation | Peak Intracellular [Ca2+] (nM) | Percent Inhibition of PGE2 Response |
| Vehicle Control | EP1 | + | 500 ± 25 | 0% |
| This compound (100 nM) | EP1 | + | 150 ± 15 | 70% |
| Non-targeting siRNA | EP1 | + | 490 ± 30 | 2% |
| EP1 siRNA | EP1 | + | 160 ± 20 | 68% |
| Vehicle Control | EP1 | - | 50 ± 5 | N/A |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably overexpressing the human EP1 receptor (HEK293-EP1).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 at 500 µg/mL).
-
This compound: Prepare a 10 mM stock solution in DMSO and dilute to the final working concentration in culture medium.
-
siRNA: Use a validated siRNA sequence targeting the human EP1 receptor (PTGER1 gene) and a non-targeting control siRNA.
siRNA Transfection Protocol
This protocol is adapted for a 6-well plate format.
-
Cell Seeding: The day before transfection, seed HEK293-EP1 cells at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Preparation:
-
In a sterile microcentrifuge tube, dilute 5 µL of 20 µM EP1 siRNA or non-targeting siRNA into 245 µL of serum-free medium (e.g., Opti-MEM®).
-
In a separate tube, dilute 5 µL of a lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) into 245 µL of serum-free medium and incubate for 5 minutes at room temperature.
-
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Mix gently and incubate for 20 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the 500 µL of siRNA-lipid complex mixture dropwise to each well containing the cells in 2 mL of fresh, antibiotic-free culture medium.
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator before proceeding with further experiments.
This compound Treatment
-
For the pharmacological inhibition group, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 100 nM) or vehicle (DMSO).
-
Incubate the cells for 1-2 hours prior to agonist stimulation.
Intracellular Calcium Mobilization Assay
-
Cell Preparation: After the respective treatments (siRNA knockdown or this compound incubation), wash the cells with a calcium-free buffer (e.g., Hanks' Balanced Salt Solution without Ca2+ and Mg2+).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This is typically done by incubating the cells with the dye in the dark for 30-60 minutes at 37°C.
-
Assay:
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence using a fluorescence plate reader or a microscope equipped for live-cell imaging.
-
Stimulate the cells with PGE2 (e.g., at a final concentration of 100 nM).
-
Record the change in fluorescence over time to determine the peak intracellular calcium concentration.
-
Validation of EP1 Knockdown (Western Blot)
-
Cell Lysis: Lyse a parallel set of siRNA-treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for the EP1 receptor. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to confirm the reduction in EP1 protein levels in the siRNA-treated cells.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental logic for confirming on-target effects and the underlying signaling pathway of the EP1 receptor.
Caption: Workflow for comparing pharmacological and genetic inhibition.
Caption: The EP1 receptor signaling cascade and points of intervention.
Conclusion
The convergence of results from both pharmacological inhibition with this compound and genetic knockdown of the EP1 receptor provides strong evidence for the on-target activity of the compound.[1] Similar levels of inhibition of the PGE2-induced calcium response by both methods would indicate that the primary mechanism of action of this compound is through the antagonism of the EP1 receptor. This comparative approach is a robust strategy for target validation in the early stages of drug discovery and development.
References
A Comparative Review of GSK-269984A and Other Prostaglandin EP1 Receptor Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the EP1 receptor antagonist GSK-269984A with other notable inhibitors, supported by experimental data. The prostaglandin (B15479496) E2 (PGE2) receptor subtype 1 (EP1) is a G-protein coupled receptor implicated in various physiological and pathological processes, including inflammation, pain, and certain types of cancer. Its role in mediating pain signals has made it an attractive target for the development of novel analgesics.
Mechanism of Action: The EP1 Receptor Signaling Pathway
The EP1 receptor primarily couples to the Gαq subunit of the heterotrimeric G protein. Upon activation by its endogenous ligand, PGE2, a signaling cascade is initiated, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration activates various downstream signaling pathways, ultimately leading to the physiological response. EP1 receptor antagonists, such as this compound, competitively block the binding of PGE2 to the EP1 receptor, thereby inhibiting this signaling cascade and its associated downstream effects.
Evaluating the Translational Potential of GSK-269984A: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the prostaglandin (B15479496) E2 receptor 1 (EP1) antagonist GSK-269984A with its key predecessors from GlaxoSmithKline, GW848687X and GSK345931A. The following sections detail the evolution of these compounds, presenting key preclinical data to evaluate their translational potential for the treatment of inflammatory pain.
Introduction to EP1 Receptor Antagonism for Inflammatory Pain
The pro-inflammatory mediator prostaglandin E2 (PGE2) plays a crucial role in the sensitization of peripheral nociceptors, contributing significantly to the pain and hypersensitivity associated with inflammatory conditions. Of the four PGE2 receptor subtypes (EP1, EP2, EP3, and EP4), the EP1 receptor, a Gq-coupled receptor, is a key target for analgesic drug development. Activation of the EP1 receptor leads to an increase in intracellular calcium, a mechanism implicated in neuronal sensitization and pain signaling. Consequently, antagonism of the EP1 receptor presents a promising therapeutic strategy for the management of inflammatory pain.
GlaxoSmithKline has been at the forefront of developing selective EP1 receptor antagonists. This guide focuses on the progression of their research, from the initial candidate GW848687X, through its backup compound GSK345931A, to the refined molecule, this compound.
Comparative Analysis of Preclinical Data
The development of this compound was driven by the need to overcome developmental hurdles identified with its predecessor, GW848687X. GSK345931A was developed as a potential backup candidate for GW848687X. The following tables summarize the available preclinical data for these three compounds, offering a comparative overview of their potency, efficacy, and pharmacokinetic properties.
In Vitro Potency
| Compound | Target | Assay Type | pA2 | pIC50 | Ki (nM) |
| This compound | Human EP1 Receptor | Functional Antagonism | 8.1 | 7.9 | - |
| GW848687X | Human EP1 Receptor | Binding Affinity | - | - | 8.6 |
| GSK345931A | Human EP1 Receptor | Not explicitly stated | - | - | - |
Data for pA2 and pIC50 for this compound are from functional assays, while the Ki for GW848687X is from binding affinity studies. A direct comparison of potency should be made with caution due to the different methodologies.
In Vivo Efficacy in a Rat Model of Inflammatory Pain
The Complete Freund's Adjuvant (CFA)-induced model of inflammatory pain in rats is a standard preclinical model to assess the efficacy of novel analgesics.
| Compound | Animal Model | Efficacy Endpoint | Effective Dose |
| This compound | Rat CFA Model | Reversal of hypersensitivity | ED50 = 2.6 mg/kg (oral) |
| GW848687X | Rat FCA-induced inflammatory joint pain | Antihyperalgesic activity | 30 mg/kg (oral, b.i.d for 5 days) |
| GSK345931A | Acute and sub-chronic models of inflammatory pain | Potent analgesic efficacy | Not explicitly stated |
FCA: Freund's Complete Adjuvant, a synonym for CFA.
Preclinical Pharmacokinetics
A favorable pharmacokinetic profile is crucial for the successful translation of a drug candidate from preclinical to clinical development.
| Compound | Species | Oral Bioavailability (%) | Key Findings |
| This compound | Rat, Dog, Monkey | - | Predicted to have suboptimal human pharmacokinetics based on cross-species scaling, which prompted a human microdose study. |
| GW848687X | Rat | 54% | - |
| Dog | 53% | - | |
| GSK345931A | Rat | - | Demonstrated good metabolic stability. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of these EP1 receptor antagonists.
[3H]-PGE2 Radioligand Binding Assay for EP1 Receptor
This assay is used to determine the binding affinity of a compound for the EP1 receptor.
Objective: To measure the ability of a test compound to displace the radiolabeled ligand [3H]-PGE2 from the human EP1 receptor.
General Procedure:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human EP1 receptor (e.g., HEK293 or CHO cells).
-
Incubation: A fixed concentration of [3H]-PGE2 is incubated with the cell membranes in the presence of varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Detection: The amount of radioactivity trapped on the filter, representing the bound [3H]-PGE2, is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]-PGE2 (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model in Rats
This in vivo model is used to assess the analgesic efficacy of compounds in a setting of persistent inflammatory pain.
Objective: To evaluate the ability of a test compound to reverse the thermal or mechanical hyperalgesia induced by CFA injection.
General Procedure:
-
Induction of Inflammation: A single intraplantar injection of CFA into one hind paw of the rat induces a localized and persistent inflammation, characterized by edema, erythema, and hypersensitivity to noxious stimuli.
-
Assessment of Hypersensitivity: At a predetermined time point after CFA injection (typically 24-72 hours), baseline pain thresholds are measured. This can be done using various methods, such as the Hargreaves test for thermal hyperalgesia or the von Frey test for mechanical allodynia.
-
Compound Administration: The test compound is administered to the animals, typically via the oral route.
-
Post-Dose Assessment: Pain thresholds are reassessed at various time points after compound administration.
-
Data Analysis: The reversal of hyperalgesia is calculated as the percentage increase in the pain threshold compared to the pre-drug baseline. The dose that produces a 50% reversal of hyperalgesia (ED50) is then determined.
Signaling Pathways and Experimental Workflow Visualizations
To further clarify the mechanisms and processes involved, the following diagrams have been generated using the DOT language.
Caption: EP1 Receptor Signaling Pathway and the Action of this compound.
Caption: Preclinical Evaluation Workflow for EP1 Receptor Antagonists.
Conclusion: The Translational Potential of this compound
The progression from GW848687X to this compound illustrates a clear path of lead optimization aimed at improving the translational potential of EP1 receptor antagonists for inflammatory pain. While direct comparative data in identical assays is limited in the publicly available literature, the available information suggests that this compound represents a significant advancement.
The improved in vivo potency of this compound (ED50 of 2.6 mg/kg) compared to the effective dose of GW848687X (30 mg/kg) in a similar inflammatory pain model is a noteworthy improvement. Furthermore, the development of this compound was specifically aimed at overcoming "development issues" associated with GW848687X, which likely included suboptimal pharmacokinetic properties or off-target effects that are critical for clinical success.
The decision to advance this compound to a human microdose study, despite predictions of suboptimal human pharmacokinetics from preclinical data, underscores the confidence in its pharmacological profile and the commitment to thoroughly evaluate its clinical potential. This proactive approach to de-risk clinical development highlights the perceived value of this compound as a promising therapeutic candidate.
Safety Operating Guide
Essential Safety and Disposal Guidance for GSK-269984A
Disclaimer: A specific Safety Data Sheet (SDS) for GSK-269984A containing detailed disposal instructions was not publicly available at the time of this writing. The following procedures are based on general best practices for the disposal of halogenated organic compounds in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.
This compound is an antagonist of the Prostaglandin (B15479496) E2 Receptor 1 (EP1).[1] As a halogenated organic compound, its disposal requires careful consideration to ensure safety and environmental protection.
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₃Cl₂FNNaO₃ |
| Molecular Weight | 428.2 g/mol |
| CAS Number | 892664-04-9 |
| Appearance | Solid powder |
| Storage | Store lyophilized at -20°C, desiccated. In solution, store at -20°C and use within 1 month. |
| Solubility | Soluble in DMSO (7 mg/mL with ultrasonic and warming to 60°C) |
Proper Disposal Procedures for this compound
Given that this compound is a halogenated organic compound, the following step-by-step disposal procedures should be followed:
-
Segregation:
-
Do not mix this compound waste with non-halogenated organic waste.[2][3] Keeping these waste streams separate is crucial for proper disposal and can reduce disposal costs.[3]
-
Collect waste containing this compound in a designated, properly labeled hazardous waste container.[4][5] The container should be made of a compatible material and have a secure, tight-fitting lid.[5]
-
-
Labeling:
-
Storage of Waste:
-
Disposal Request:
-
Once the waste container is nearly full (approximately 75%), arrange for its collection through your institution's EHS department.
-
Follow the specific procedures outlined by your institution for requesting a hazardous waste pickup.
-
-
Spill Cleanup:
-
In case of a spill, wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill and absorb it with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material in a sealed bag or container, label it as hazardous waste, and dispose of it along with other this compound waste.[4]
-
Experimental Protocols
While a specific experimental protocol for the disposal of this compound is not available, a relevant biological experiment is its use in the rat Complete Freund's Adjuvant (CFA) model of inflammatory pain. In this model, this compound is administered orally to rats at doses of 1, 3, and 10 mg/kg, 23 hours after the induction of inflammation. Analgesic effects are then assessed one hour after dosing.[1]
Signaling Pathway of the EP1 Receptor
This compound functions as an antagonist to the EP1 receptor. The EP1 receptor is a G-protein coupled receptor (GPCR) that, when activated by its ligand Prostaglandin E2 (PGE2), couples to Gαq proteins.[6][7] This activation initiates a signaling cascade through phospholipase C (PLC), leading to an increase in intracellular calcium levels.[6][7] This pathway is implicated in processes such as pain perception and inflammation.[8][9]
Caption: EP1 Receptor Signaling Pathway and Inhibition by this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. bucknell.edu [bucknell.edu]
- 3. 7.2 Organic Solvents [ehs.cornell.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 6. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 7. pnas.org [pnas.org]
- 8. The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prostaglandin E2/EP1 signaling pathway enhances intercellular adhesion molecule 1 (ICAM-1) expression and cell motility in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling GSK-269984A
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, storage, and disposal of GSK-269984A, a novel and selective EP1 receptor antagonist. The following guidelines are intended to ensure the safety of laboratory personnel and the integrity of the compound for research purposes.
Immediate Safety and Handling Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound is not publicly available, general safety precautions for handling potent, non-steroidal anti-inflammatory drug candidates in a laboratory setting should be strictly followed.
Personal Protective Equipment (PPE):
Based on general laboratory safety protocols for handling chemical compounds of unknown toxicity, the following minimum PPE is recommended.
| PPE Category | Recommended Equipment |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. |
| Respiratory Protection | A fume hood should be used when handling the solid compound to avoid inhalation of dust. |
General Handling Guidelines:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Prevent the formation of dust and aerosols.
-
Observe good industrial hygiene practices, including washing hands thoroughly after handling.
-
Ensure that an eyewash station and safety shower are readily accessible.
Operational and Disposal Plans
Proper storage and disposal are critical for maintaining the stability of this compound and ensuring environmental safety.
Storage Conditions:
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C | Up to 36 months |
| In Solution | -20°C | Up to 1 month |
Disposal Plan:
All waste containing this compound should be treated as hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of through a licensed hazardous waste disposal company. Do not discard down the drain or in regular trash. |
| Contaminated Materials (e.g., pipette tips, gloves, vials) | Collect in a designated, sealed, and clearly labeled hazardous waste container. Dispose of through a licensed hazardous waste disposal company. |
| Spills | For solid spills, gently sweep up the material to avoid creating dust and place it in a sealed container for disposal. For liquid spills, absorb with an inert material and place in a sealed container for disposal. Clean the spill area with an appropriate solvent. |
EP1 Receptor Signaling Pathway
This compound is an antagonist of the Prostaglandin (B15479496) E2 receptor 1 (EP1). The binding of the endogenous ligand, prostaglandin E2 (PGE2), to the EP1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade through the Gq alpha subunit. This pathway is central to various physiological and pathological processes.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
